molecular formula C15H25NO5 B1669703 (+)-Intermedine CAS No. 581-05-5

(+)-Intermedine

Cat. No.: B1669703
CAS No.: 581-05-5
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-OPQSFPLASA-N
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Description

Intermedine is a retronecine-type pyrrolizidine alkaloid (PA) monoester, a class of plant secondary metabolites known for their hepatotoxicity . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Intermedine is frequently detected in various plants, including Comfrey and certain teas, and is a significant contaminant in the food chain, potentially affecting honey, herbal medicines, and other agricultural products . Its primary research value lies in toxicological studies, particularly for investigating chemical-induced liver injury. Research applications include modeling Hepatic Sinusoidal Obstruction Syndrome (HSOS) and studying the mechanisms of hepatotoxicity, including the induction of endoplasmic reticulum (ER) stress and mitochondria-mediated apoptosis . Studies show that Intermedine induces cell apoptosis in human hepatocytes (HepD) and other liver cell models through a dose-dependent mechanism . Its cytotoxic effects are linked to the generation of excessive reactive oxygen species (ROS), a burst of intracellular ROS, changes in mitochondrial membrane potential, and the release of cytochrome c, which activates the caspase-3 apoptosis pathway . Furthermore, combined toxicity studies with related PAs like lycopsamine indicate that Intermedine can trigger intracellular calcium overload, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway associated with ER stress . Researchers utilize Intermedine to supplement basic toxicity data for PAs and contribute to the comprehensive risk assessment of combined PA exposure from natural sources .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-OPQSFPLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020073
Record name Intermedine
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Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-06-0
Record name (+)-Intermedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intermedine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intermedine
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URL https://comptox.epa.gov/dashboard/DTXSID001020073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTERMEDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Intermedine: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its natural botanical sources and the detailed methodologies for its extraction, purification, and isolation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology.

Natural Sources of this compound

This compound is a secondary metabolite produced by various plant species, primarily within the Boraginaceae family. Pyrrolizidine alkaloids (PAs) in these plants, including this compound, often serve as a chemical defense mechanism against herbivores. These alkaloids can exist as free tertiary bases or, more commonly, as their corresponding N-oxides. Intermedine and its stereoisomer, lycopsamine, frequently coexist in the same plant, presenting a significant challenge for separation.

The following table summarizes the key botanical sources of this compound and related compounds.

Family Genus Species Common Name(s) Notes
BoraginaceaeSymphytumSymphytum officinaleCommon ComfreyContains intermedine, lycopsamine, and their acetylated derivatives, predominantly as N-oxides[1][2].
BoraginaceaeCerintheCerinthe glabraSmooth HoneywortSource of intermedine-N-oxide. The total PA yield is approximately 0.3 mg/g of dry plant weight[3][4].
BoraginaceaeCerintheCerinthe minorLesser HoneywortIntermedine has been isolated and spectroscopically characterized from this species[3].
BoraginaceaeEchiumEchium plantagineumPaterson's Curse, Purple Viper's-BuglossContains a complex mixture of PAs, including echimidine and acetyl derivatives of intermedine and lycopsamine[5][6].
BoraginaceaeAmsinckia(Various species)FiddlenecksThe predominant alkaloids are often the N-oxides of intermedine and lycopsamine[7].
BoraginaceaeHeliotropium(Various species)HeliotropeA known genus for producing various pyrrolizidine alkaloids.

Note: Specific quantitative yields of pure this compound from raw plant material are not widely reported in the literature, as research often focuses on the total PA content or the profile of the entire alkaloid fraction.

Isolation and Purification Workflow

The isolation of this compound from plant sources is a multi-step process that involves initial extraction, conversion of N-oxides, partitioning to enrich the alkaloid fraction, and final chromatographic purification.

G cluster_0 Extraction & Enrichment cluster_1 Purification plant Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Acidified Methanol) plant->extraction Maceration / Percolation filtration Filtration / Concentration extraction->filtration reduction Reduction of N-oxides (e.g., Zn dust) filtration->reduction If PAs present as N-oxides acid_base Acid-Base Liquid-Liquid Partitioning reduction->acid_base crude Crude Alkaloid Extract acid_base->crude Yields enriched fraction column Column Chromatography (e.g., Silica Gel) crude->column Separation of major fractions hplc Preparative HPLC / CCC column->hplc Fine separation of isomers pure Pure this compound hplc->pure

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following sections describe a generalized protocol synthesized from methodologies reported for the isolation of pyrrolizidine alkaloids from plants of the Boraginaceae family.

Protocol 1: General Extraction and Enrichment

This protocol is suitable for obtaining a crude alkaloid extract from dried plant material.

  • Plant Material Preparation : Air-dry the plant material (e.g., roots or aerial parts) at room temperature or in an oven at 40-50°C. Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Extraction :

    • Macerate the powdered plant material (100 g) in a 1% solution of tartaric acid in methanol (1 L) for 24 hours at room temperature with occasional stirring[8].

    • Alternatively, perform percolation or Soxhlet extraction for more exhaustive extraction.

  • Filtration and Concentration : Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude methanolic extract.

  • Reduction of N-oxides (Critical Step) :

    • Dissolve the crude extract in 2 M sulfuric acid (200 mL).

    • Add Zinc dust (approx. 10 g) in small portions while stirring. Continue stirring for 4-6 hours at room temperature to ensure complete reduction of PA N-oxides to the corresponding tertiary free bases.

    • Filter the solution to remove excess zinc and any precipitated material.

  • Acid-Base Partitioning :

    • Wash the acidic aqueous solution with diethyl ether or chloroform (3 x 100 mL) to remove non-alkaloidal lipids and pigments. Discard the organic layer.

    • Make the aqueous solution strongly basic (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

    • Extract the liberated free-base alkaloids from the basic aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v) (5 x 100 mL).

  • Final Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification

This protocol outlines the steps to isolate pure this compound from the crude alkaloid fraction. The separation of this compound from its stereoisomer lycopsamine is particularly challenging and requires high-resolution techniques[9].

  • Column Chromatography (Initial Separation) :

    • Subject the crude alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, etc.).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), using a Dragendorff-positive reaction to identify alkaloid-containing fractions.

    • Combine fractions containing compounds with similar Rf values to those of intermedine/lycopsamine standards.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Further purify the enriched fractions using a C18 reverse-phase preparative HPLC column.

    • A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic or acetic acid.

    • Monitor the elution profile with a UV detector (approx. 220 nm).

    • Collect the peak corresponding to this compound. Multiple runs may be necessary to obtain a sufficient quantity.

  • Alternative: Countercurrent Chromatography (CCC) :

    • CCC has been successfully employed for the one-step isolation of PAs from Symphytum officinale and can be an effective alternative to solid-phase chromatography, as it avoids irreversible adsorption of the sample[10]. A suitable biphasic solvent system must be developed for the target compound.

  • Structure Verification : Confirm the identity and purity of the isolated this compound using standard analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)[3][11].

Signaling Pathways and Logical Relationships

While this compound itself is not part of a signaling pathway, its toxicological mechanism involves metabolic activation. The logical relationship of its toxicity is outlined below.

G cluster_0 Bioactivation Pathway cluster_1 Toxicological Effect Intermedine This compound (Ingested) Liver Hepatic Cytochrome P450 Enzymes Intermedine->Liver Metabolism Dehydro Dehydropyrrolizidine (Pyrrolic Metabolite) Liver->Dehydro Dehydrogenation Alkylation Alkylation of Nucleic Acids & Proteins Dehydro->Alkylation Electrophilic Attack Toxicity Cellular Damage & Hepatotoxicity Alkylation->Toxicity

Figure 2: Metabolic activation pathway leading to Intermedine toxicity.

References

The Biosynthetic Pathway of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a pyrrolizidine alkaloid (PA) naturally produced by various plant species. As with other PAs, it has been the subject of toxicological and pharmacological interest. Understanding its biosynthetic pathway is crucial for controlling its presence in botanicals and for exploring the potential of its structural motifs in drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway begins with the convergence of primary metabolism to form the characteristic necine base, (+)-retronecine, which is subsequently esterified with a specific necic acid, (+)-trachelanthic acid, to yield the final product.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites synthesized by plants as a defense mechanism against herbivores.[1] Their basic structure consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.[2] this compound is a monoester PA, where the necine base is (+)-retronecine and the necic acid is (+)-trachelanthic acid.[3] The biosynthesis of PAs is a complex process that involves enzymes from several different classes and is tightly regulated within the plant. This guide will elucidate the known steps in the formation of this compound.

Biosynthesis of the Necine Base: (+)-Retronecine

The formation of the bicyclic core of this compound, (+)-retronecine, begins with precursors from primary amino acid metabolism. The key steps are outlined below.

Formation of Homospermidine

The first committed step in the biosynthesis of the necine base is the formation of the symmetrical polyamine, homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , an enzyme that has evolved from deoxyhypusine synthase, which is involved in primary metabolism.[4][5] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[4] Both putrescine and spermidine are derived from the amino acid arginine.[4]

Cyclization to the Pyrrolizidine Ring

The conversion of the linear homospermidine to the bicyclic pyrrolizidine skeleton is a critical step. This process involves a double oxidation and cyclization, catalyzed by a single copper-containing amine oxidase, now named homospermidine oxidase (HSO) .[6] HSO catalyzes the oxidative deamination of both primary amino groups of homospermidine, which is followed by an intramolecular Mannich reaction to form the pyrrolizidine ring system as 1-formylpyrrolizidine.[6]

Formation of (+)-Retronecine

The final steps in the formation of (+)-retronecine involve the reduction of the aldehyde group and subsequent hydroxylation and desaturation of the pyrrolizidine ring. The reduction of 1-formylpyrrolizidine to 1-hydroxymethylpyrrolizidine is likely catalyzed by an alcohol dehydrogenase.[2] The subsequent desaturation at the C-1 and C-2 positions and hydroxylation at the C-7 position lead to the formation of (+)-retronecine.[2] The precise order and the enzymes catalyzing these latter transformations are not yet fully elucidated.

Biosynthesis of the Necic Acid: (+)-Trachelanthic Acid

The necic acid moiety of this compound is (+)-trachelanthic acid, which is stereoisomeric with viridifloric acid.[1] The biosynthesis of these branched-chain C7 necic acids has been a subject of detailed investigation.

The initial step in the formation of the branched-chain C7-necic acids is catalyzed by a specialized acetohydroxyacid synthase (AHAS) , which has been named C7-hydroxyacid synthase (C7HAS) .[7][8] This enzyme catalyzes the transfer of an activated acetaldehyde from pyruvate to 2-oxoisovalerate, forming the direct precursor to the C7-necic acids.[7][8] Subsequent enzymatic modifications, including reduction and hydroxylation, lead to the formation of (+)-trachelanthic acid.

Esterification: The Final Step

The final step in the biosynthesis of this compound is the esterification of the necine base, (+)-retronecine, with the necic acid, (+)-trachelanthic acid. This reaction typically involves the activation of the necic acid, for example, as a coenzyme A (CoA) thioester.[9] The specific enzyme catalyzing the transfer of the trachelanthyl group to the C-9 hydroxyl group of retronecine has not yet been fully characterized but is presumed to be an acyltransferase.

Quantitative Data

Quantitative data for the enzymes in the this compound biosynthetic pathway is limited in the literature. The following table summarizes available kinetic parameters for homospermidine synthase (HSS), the first committed enzyme in the pathway.

EnzymeOrganismSubstrate(s)K_m_ (µM)V_max_pH OptimumReference
Homospermidine Synthase (HSS)Eupatorium cannabinumPutrescine--9.0[10]
Homospermidine Synthase (HSS)Senecio vulgarisS-adenosylmethionine15-7.5[10]
Homospermidine Synthase (HSS)Senecio vulgarisDecarboxylated SAM4-7.7[10]
Homospermidine Synthase (HSS)Senecio vulgarisPutrescine21-7.7[10]

Note: Data for other enzymes in the pathway, such as homospermidine oxidase and the specific acyltransferases, are not sufficiently detailed in the reviewed literature to be included in this table.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of radiotracer feeding experiments and in vitro enzyme assays.

Radiotracer Feeding Experiments

Objective: To determine the precursors and intermediates of the biosynthetic pathway.

Methodology:

  • Preparation of Radiolabeled Precursors: Synthesize or commercially obtain precursors such as [¹⁴C]-putrescine, [¹⁴C]-spermidine, or [¹⁴C]-ornithine.[2][11]

  • Administration to Plants: Administer the sterile aqueous solution of the radiolabeled precursor to the plant (e.g., Senecio isatideus) through stem puncture to allow for efficient uptake into the xylem.[11]

  • Incubation: Allow the plant to metabolize the radiolabeled precursor for a defined period (e.g., several days).

  • Extraction of Alkaloids: Harvest the plant material, wash, and extract the pyrrolizidine alkaloids. A typical extraction involves homogenizing the plant material in an acidic aqueous solution, followed by basification and extraction with an organic solvent like chloroform.[11]

  • Purification and Analysis: Purify the extracted alkaloids using chromatographic techniques (e.g., thin-layer chromatography, column chromatography). Hydrolyze the purified this compound to separate the (+)-retronecine and (+)-trachelanthic acid moieties. Determine the incorporation of the radiolabel into the final product and its constituent parts using liquid scintillation counting or other appropriate methods.[11]

Homospermidine Synthase (HSS) Activity Assay

Objective: To measure the enzymatic activity of HSS.

Methodology:

  • Enzyme Preparation: Partially purify HSS from plant root cultures (e.g., Eupatorium cannabinum) through standard protein purification techniques.[10]

  • Reaction Mixture: Prepare a reaction mixture containing the partially purified enzyme, [¹⁴C]-labeled putrescine, spermidine, and NAD+ in a suitable buffer at the optimal pH (e.g., pH 9.0).[10]

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Analysis: Separate the product, [¹⁴C]-homospermidine, from the unreacted substrate using chromatographic methods (e.g., thin-layer chromatography or high-performance liquid chromatography).

  • Quantification: Quantify the amount of [¹⁴C]-homospermidine formed using a radioactivity detector to determine the enzyme activity.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway_of_Intermedine cluster_primary_metabolism Primary Metabolism cluster_PA_pathway Pyrrolizidine Alkaloid Biosynthesis cluster_necic_acid Necic Acid Biosynthesis Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Arginine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine->Homospermidine Homospermidine Synthase (HSS) Formylpyrrolizidine 1-Formylpyrrolizidine Homospermidine->Formylpyrrolizidine Homospermidine Oxidase (HSO) Hydroxymethylpyrrolizidine 1-Hydroxymethyl- pyrrolizidine Formylpyrrolizidine->Hydroxymethylpyrrolizidine Alcohol Dehydrogenase Retronecine (+)-Retronecine Hydroxymethylpyrrolizidine->Retronecine Desaturation & Hydroxylation Intermedine This compound Retronecine->Intermedine Acyltransferase (putative) Pyruvate Pyruvate Trachelanthic_Acid (+)-Trachelanthic Acid Pyruvate->Trachelanthic_Acid C7-Hydroxyacid Synthase (C7HAS) Oxoisovalerate 2-Oxoisovalerate Oxoisovalerate->Trachelanthic_Acid C7-Hydroxyacid Synthase (C7HAS) Trachelanthic_Acid->Intermedine Acyltransferase (putative) Radiotracer_Workflow start Start: Radiolabeled Precursor ([¹⁴C]) administer Administer to Plant start->administer incubate Incubate Plant administer->incubate extract Extract Total Alkaloids incubate->extract purify Purify this compound extract->purify hydrolyze Hydrolyze to Necine and Necic Acid purify->hydrolyze analyze Analyze Radioactivity in Products hydrolyze->analyze end End: Determine Incorporation analyze->end

References

(+)-Intermedine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as comfrey (Symphytum officinale).[1][2] PAs are a large group of secondary metabolites known for their biological activities, which range from medicinal properties to significant toxicity.[3] this compound, in particular, has garnered attention for its cytotoxic and hepatotoxic effects, making it a subject of interest in toxicology and drug development research. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its known biological effects, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
CAS Number 10285-06-0PubChem
Molecular Formula C₁₅H₂₅NO₅PubChem
Molecular Weight 299.36 g/mol PubChem
Melting Point 141-142 °CNot explicitly found, but related data suggests this range.
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSO (50 mg/mL), sparingly soluble in water.MedChemExpress
Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to its various protons. Key expected chemical shifts and coupling patterns include:

  • Pyrrolizidine Ring Protons: A series of multiplets in the range of 2.0-4.5 ppm.

  • Ester-linked Methylene Protons (-CH₂-O-): A multiplet around 4.0-5.0 ppm.

  • Vinyl Proton (=CH-): A signal in the downfield region, typically around 5.5-6.5 ppm.

  • Methyl and Isopropyl Protons: Several signals in the upfield region (0.8-1.5 ppm), including doublets and singlets corresponding to the various methyl groups.

  • Hydroxyl Protons (-OH): Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D₂O.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.

  • C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C Stretching: A weaker absorption band in the 1640-1680 cm⁻¹ region for the carbon-carbon double bond in the pyrrolizidine ring.

  • C-O Stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O single bonds of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, with characteristic fragmentation patterns observed in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The protonated molecule [M+H]⁺ is typically observed at m/z 300.1805.[3]

Biological Activity and Signaling Pathway

This compound is known to exhibit significant cytotoxicity, particularly against neural progenitor cells and hepatocytes.[4] The primary mechanism of its toxicity is believed to be through the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling cascade involves the following key steps:

  • Induction of Oxidative Stress: this compound leads to an increase in intracellular ROS.

  • Mitochondrial Membrane Depolarization: The elevated ROS levels cause a loss of the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Mitochondria_Mediated_Apoptosis Intermedine This compound ROS Reactive Oxygen Species (ROS) Intermedine->ROS Induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Causes CytoC_Release Cytochrome c Release Mito_Dysfunction->CytoC_Release Leads to Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytoC_Release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Signaling pathway of this compound induced mitochondria-mediated apoptosis.

Experimental Protocols

Isolation and Purification of Pyrrolizidine Alkaloids (Adapted Protocol)

The following is a general procedure for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for this compound.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (e.g., Symphytum officinale roots) Extraction Maceration with Methanol/Ethanol Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Acid_Base_Partition Acid-Base Partitioning (e.g., with HCl and CH₂Cl₂) Filtration->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloids Chromatography Column Chromatography (e.g., Silica gel or Sephadex) Crude_Alkaloids->Chromatography Purified_Intermedine Purified This compound Chromatography->Purified_Intermedine

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, to extract the alkaloids.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution (e.g., 1M HCl), washing with a nonpolar solvent (e.g., dichloromethane) to remove neutral and acidic compounds, and then basifying the aqueous layer (e.g., with NH₄OH) to liberate the free alkaloids, which are then extracted into an organic solvent.

  • Chromatography: The crude alkaloid fraction is further purified using column chromatography. Silica gel or Sephadex are common stationary phases, and the mobile phase is typically a gradient of solvents such as chloroform, methanol, and ammonia.

  • Characterization: The purified fractions containing this compound are identified and characterized using techniques such as TLC, HPLC, MS, and NMR.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

MTT_Assay_Workflow Cell_Culture Seed cells in a 96-well plate and allow to attach overnight Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well and incubate for 2-4 hours Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO or acidified isopropanol) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC₅₀ value Absorbance_Reading->Data_Analysis

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a pyrrolizidine alkaloid with well-defined cytotoxic properties mediated through the induction of mitochondria-mediated apoptosis. This technical guide provides a comprehensive summary of its known physical and chemical properties, along with detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fully elucidate its pharmacological potential and to develop strategies to mitigate its toxicity.

References

The Discovery and History of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) recognized for its significant biological activities, most notably its hepatotoxicity. As a monoester of the necine base retronecine and (+)-trachelanthic acid, its structure and stereochemistry play a crucial role in its toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, isolation, synthesis, and biological mechanism of this compound, with a focus on the quantitative data and experimental methodologies relevant to researchers in natural product chemistry and drug development.

Discovery and History

The initial discovery and characterization of this compound can be traced back to the pioneering work of C.C.J. Culvenor and L.W. Smith. In their 1966 publication on the alkaloids of Amsinckia species, they reported the isolation of several new hepatotoxic pyrrolizidine alkaloids from Amsinckia intermedia, commonly known as fiddleneck or tarweed.[1] Among these was this compound, which they identified as an ester of the necine base retronecine and the necic acid, (+)-trachelanthic acid.[1]

This discovery was part of a broader effort to identify the toxic principles in plants responsible for livestock poisoning.[2][3] The work of Culvenor and Smith was foundational in the field of pyrrolizidine alkaloid chemistry, establishing the structures of several key toxic compounds and paving the way for future toxicological studies.[1] Their preparation of Intermedine from its constituent amino alcohol and esterifying acid also constituted the first formal synthesis of a hepatotoxic pyrrolizidine alkaloid.[1] Since its initial discovery, this compound has been identified as a major PA in other plant species, most notably in common comfrey (Symphytum officinale), a plant with a long history in herbal medicine.[4][5][6]

Chemical Structure and Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₅NO₅
Molecular Weight 299.36 g/mol
CAS Number 10285-06-0
Type Retronecine-type monoester
Necine Base (-)-Retronecine
Necic Acid (+)-Trachelanthic acid
Stereoisomers Lycopsamine (epimer at C2 of the necic acid)

Experimental Protocols

Isolation of this compound from Symphytum officinale (Comfrey) Roots

The isolation of this compound from comfrey roots typically involves extraction of the total alkaloids, reduction of their N-oxide forms (which often predominate in the plant), and subsequent chromatographic purification. The following protocol is a composite of modern methods described in the literature.[1][2][4][7]

Experimental Workflow: Isolation

cluster_extraction Step 1: Extraction cluster_reduction Step 2: N-Oxide Reduction cluster_purification Step 3: Purification plant Powdered Comfrey Roots extraction Maceration/Sonication with Acidified Methanol/Ethanol plant->extraction filtration Filtration to yield Crude Extract extraction->filtration crude_extract Crude Extract reduction Addition of Zn dust (pH adjusted to acidic) crude_extract->reduction reduced_extract Reduced Alkaloid Extract reduction->reduced_extract reduced_extract_purify Reduced Alkaloid Extract ion_exchange Ion-Exchange Chromatography reduced_extract_purify->ion_exchange hplc Preparative HPLC ion_exchange->hplc intermedine This compound hplc->intermedine cluster_acid Part A: Necic Acid Synthesis cluster_base Part B: Necine Base Preparation cluster_coupling Part C: Esterification start_acid Chiral Precursor synthesis_acid Multi-step synthesis start_acid->synthesis_acid trachelanthic (+)-Trachelanthic Acid synthesis_acid->trachelanthic natural_source Natural PA (e.g., Monocrotaline) hydrolysis Hydrolysis natural_source->hydrolysis retronecine (-)-Retronecine hydrolysis->retronecine trachelanthic_c (+)-Trachelanthic Acid Derivative coupling Coupling Reaction trachelanthic_c->coupling retronecine_c (-)-Retronecine retronecine_c->coupling intermedine This compound coupling->intermedine Intermedine This compound Metabolism Hepatic Metabolism (Cytochrome P450) Intermedine->Metabolism DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) Metabolism->DHP ROS ↑ Reactive Oxygen Species (ROS) DHP->ROS Induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss Leads to CytC Cytochrome c Release (from Mitochondria) MMP_Loss->CytC Triggers Apoptosome Apoptosome Formation (Apaf-1, Caspase-9, Cyt c) CytC->Apoptosome Participates in Casp9 Caspase-9 Activation Apoptosome->Casp9 Leads to Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

References

(+)-Intermedine: A Technical Guide on its Biological Significance and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring retronecine-type pyrrolizidine alkaloid (PA) predominantly found in plants of the Boraginaceae family, such as Comfrey (Symphytum officinale).[1][2] While structurally related compounds have been explored for therapeutic properties, this compound is primarily recognized for its significant biological toxicity, particularly hepatotoxicity.[3][4] Its presence as a contaminant in herbal medicines, teas, and food products poses a considerable risk to human and animal health, making its study imperative for toxicology and drug safety.[1][5][6] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on its cytotoxic mechanisms, quantitative efficacy data, and the experimental protocols used for its evaluation.

Chemical and Natural Profile

  • Chemical Classification : this compound is a monoester pyrrolizidine alkaloid. PAs are characterized by a necine base, which in this case is retronecine, esterified with a necic acid.[3][7] It frequently co-occurs with its epimer, lycopsamine.[1][6]

  • Natural Sources : It is widely distributed in various plant species, including but not limited to Comfrey (Symphytum officinale), Blue heliotrope (Heliotropium amplexicaule), and Asmachilca (Senecio tephrosioides).[2][3] Contamination of agricultural products, including grains, honey, milk, and herbal teas, is a primary route of human exposure.[1][5]

Biological Significance: Hepatotoxicity

The most profound biological effect of this compound is its dose-dependent cytotoxicity towards liver cells.[4] Studies have demonstrated its ability to inhibit proliferation, colony formation, and migration of hepatocytes.[1][4] Ingestion of plants or derived products containing Intermedine is a leading cause of hepatic sinusoidal obstruction syndrome (HSOS), a condition that can be life-threatening.[4][8] The toxicity is not limited to liver cells; cytotoxic effects have also been observed in other cell types, such as neural progenitor cells.[9]

Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis via multiple signaling pathways. The metabolic activation of 1,2-unsaturated PAs by hepatic cytochrome P450s into highly reactive dehydropyrrole esters is a critical step for their toxicity.[10]

Mitochondria-Mediated Apoptosis

The principal mechanism of Intermedine-induced hepatotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.[3][4][11] This process can be summarized in the following steps:

  • Induction of Oxidative Stress : Intermedine treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[3][4][11] This ROS burst creates a state of oxidative stress that damages cellular macromolecules and organelles.[3]

  • Mitochondrial Damage : The excess ROS directly damages mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[3][11]

  • Cytochrome c Release : The loss of membrane integrity causes the release of cytochrome c (Cyt c) from the mitochondrial intermembrane space into the cytoplasm.[3][11][12]

  • Apoptosome Formation and Caspase Activation : In the cytoplasm, Cyt c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3][10][12]

  • Execution of Apoptosis : Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[3][12]

Intermedine_Mitochondrial_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_cyto Cytoplasm Mito_Damage Mitochondrial Damage CytC_Mito Cytochrome c Mito_Damage->CytC_Mito Release ROS ROS Burst ROS->Mito_Damage CytC_Cyto Cytochrome c Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC_Cyto->Apoptosome Activates Casp3 Activated Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Intermedine This compound Intermedine->ROS

Caption: Mitochondria-mediated apoptosis induced by this compound.
Endoplasmic Reticulum (ER) Stress Pathway

When present in combination with its epimer lycopsamine, Intermedine can also induce hepatotoxicity through an ER stress-mediated pathway.[13][14]

  • ER Stress Induction : The combination of alkaloids induces stress in the endoplasmic reticulum.[13]

  • Calcium Ion (Ca2+) Release : This leads to an increase in the concentration of intracellular Ca2+.[10][13]

  • Activation of PERK Pathway : The elevated Ca2+ and ER stress trigger the PERK/eIF2α/ATF4/CHOP signaling cascade, a key pathway in the unfolded protein response that ultimately leads to apoptosis.[10][13]

Intermedine_ER_Pathway cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm ER_Stress ER Stress Ca_ER Ca²⁺ ER_Stress->Ca_ER Release Ca_Cyto Increased Intracellular Ca²⁺ PERK_Pathway PERK → eIF2α → ATF4 → CHOP Ca_Cyto->PERK_Pathway Triggers Apoptosis Apoptosis PERK_Pathway->Apoptosis IM_LA This compound + Lycopsamine IM_LA->ER_Stress CCK8_Workflow arrow arrow Start Start Seed 1. Seed cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Add this compound (various concentrations) Incubate1->Treat Incubate2 4. Incubate for exposure period (e.g., 24h) Treat->Incubate2 Add_CCK8 5. Add 10µL CCK-8 solution to each well Incubate2->Add_CCK8 Incubate3 6. Incubate 1-4h (37°C) Add_CCK8->Incubate3 Measure 7. Measure Absorbance at 450nm Incubate3->Measure End End Measure->End

References

Spectroscopic Data of (+)-Intermedine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the pyrrolizidine alkaloid (+)-Intermedine, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is a stereoisomer of lycopsamine and indicine. Structurally, it is an ester of the necine base retronecine and (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. The analysis and characterization of such compounds are critical in phytochemistry and toxicology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR chemical shift data for a closely related derivative, intermedine-N-oxide, in deuterated chloroform (CDCl₃), which serves as a valuable reference. The data is compared to previously reported values for intermedine.

Table 1: ¹H NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.81s
3.75-3.85m
3.75-3.85m
2.01br d11
2.54-2.64m
62.54-2.64m
74.75br s
84.47m
4.97m
4.84d12.5
3'4.11q6.7
4'1.21d6.7
2'' (CH)1.85q6.7
2'' (CH₃)0.99d7
2'' (CH₃)0.91d7

Data adapted from a study on intermedine-N-oxide[1].

Table 2: ¹³C NMR Spectroscopic Data of Intermedine-N-oxide in CDCl₃

Atom No.Chemical Shift (δ, ppm)
1122.1
2132.8
361.3
534.7
634.5
778.0
877.9
969.2
1' (C=O)174.8
2'84.2
3'69.6
4'16.7
2''33.7
2'' (CH₃)17.1
2'' (CH₃)17.6

Data adapted from a study on intermedine-N-oxide[1].

A general protocol for obtaining NMR spectra of pyrrolizidine alkaloids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire one-dimensional proton NMR spectra. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain proton-decoupled ¹³C NMR spectra. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3500-3200Strong, Broad
C-H (sp³ and sp²)Stretching3100-2850Medium-Strong
C=O (Ester)Stretching~1735Strong
C=C (Alkene)Stretching~1650Medium-Weak
C-O (Ester, Alcohol)Stretching1300-1000Strong

Infrared spectra of natural products like this compound can be obtained using the following methods:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform, methanol), apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometric Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI)LC-QTOF/MS or LTQ Orbitrap300.1805156, 138

The precursor ion corresponds to the protonated molecule [C₁₅H₂₅NO₅+H]⁺. Fragment ions at m/z 156 and 138 are characteristic of the 1,2-unsaturated pyrrolizidine core[2]. It's important to note that stereoisomers like intermedine, lycopsamine, and indicine often produce identical mass spectra.

A typical protocol for the analysis of pyrrolizidine alkaloids by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase, at a low concentration (e.g., 1 µg/mL).

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase column, such as a C18 column.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection (MS):

    • Ionization: Use Electrospray Ionization (ESI) in the positive ion mode, as alkaloids are readily protonated.

    • Mass Analyzer: Employ a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

    • Scan Range: Set a scan range appropriate for the expected molecular weight, for example, m/z 50-1000.

    • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion (m/z 300.18) to generate a product ion spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Final Characterization Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

References

Unraveling (+)-Intermedine: A Technical Review of Its Biological Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current research on (+)-Intermedine, a pyrrolizidine alkaloid with noted hepatotoxicity and potential antitumor applications. Geared towards researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes the compound's known signaling pathways.

Executive Summary

This compound, a naturally occurring pyrrolizidine alkaloid, has been the subject of toxicological and pharmacological research. While its inherent hepatotoxicity is a significant concern, studies have also explored the synthesis of its analogues as potential anti-cancer agents. This document delves into the cytotoxic mechanisms of this compound, focusing on its ability to induce apoptosis through both mitochondria-mediated and endoplasmic reticulum stress pathways. We present a compilation of quantitative data from various studies, provide detailed protocols for the key experimental assays used in this research, and offer graphical representations of the involved signaling cascades to facilitate a deeper understanding of its molecular interactions.

Biological Activities and Toxicology

This compound is recognized as a hepatotoxic pyrrolizidine alkaloid.[1][2][3] Its toxicity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in hepatocytes.[2][3][4] This process is initiated through the generation of reactive oxygen species (ROS), leading to cellular damage.[2][3][4] Furthermore, studies have shown that the combined presence of this compound and its epimer, (+)-Lycopsamine, can synergistically enhance its toxic effects by inducing stress in the endoplasmic reticulum.[5][6][7]

Quantitative Toxicological Data

The cytotoxic effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineThis compound IC50 (µM)Reference
Primary Mouse Hepatocytes165.13 ± 15.70[1]
HepD (Human Hepatocytes)239.39 ± 14.83[1]
H22 (Mouse Hepatoma)161.82 ± 21.91[1]
HepG2 (Human Hepatocellular Carcinoma)189.11 ± 6.11[1]

Synthesis and Potential Therapeutic Applications

The synthesis of this compound and its analogues has been a focus of research, particularly in the exploration of potential antitumor agents.[8][9] While the inherent toxicity of pyrrolizidine alkaloids presents a challenge, the structural backbone of Intermedine serves as a scaffold for the development of novel compounds with therapeutic potential. The aim of these synthetic efforts is to create derivatives that retain or enhance cytotoxic activity against cancer cells while minimizing toxicity to healthy tissues. However, publicly available data on the in vivo efficacy and pharmacokinetic profiles of these analogues in preclinical cancer models remains limited.

Mechanisms of Action: Signaling Pathways

This compound exerts its cytotoxic effects through the activation of distinct apoptotic signaling pathways.

Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced apoptosis is through the intrinsic, or mitochondrial, pathway. This cascade is initiated by an increase in intracellular reactive oxygen species (ROS). The elevation in ROS leads to the activation of pro-apoptotic proteins Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria into the cytoplasm.[1][4][10] Cytosolic cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9.[4][8] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, leading to the dismantling of the cell.[1][11]

Mitochondria_Mediated_Apoptosis Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-Mediated Apoptosis Pathway for this compound.
Endoplasmic Reticulum Stress-Induced Apoptosis

In combination with its epimer, Lycopsamine, this compound can induce apoptosis via the endoplasmic reticulum (ER) stress pathway. This is triggered by an increase in intracellular calcium levels and leads to the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][12] The activation of PERK leads to the phosphorylation of eIF2α, which in turn promotes the translation of ATF4.[1][13] ATF4 then upregulates the expression of the pro-apoptotic transcription factor CHOP, ultimately leading to cell death.[1][14][15]

ER_Stress_Apoptosis Intermedine_Lycopsamine This compound + Lycopsamine Ca2_increase ↑ Intracellular Ca2+ Intermedine_Lycopsamine->Ca2_increase ER_Stress ER Stress Ca2_increase->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER Stress-Induced Apoptosis Pathway for this compound and Lycopsamine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to assess cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[2][3]

  • Compound Addition: Add 10 µL of varying concentrations of this compound to the wells.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.[2][3]

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.[2][3]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][3] Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest cells after treatment with this compound and wash them twice with cold phosphate-buffered saline (PBS).[4][6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4][6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][6]

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using a fluorescent probe, typically 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[8]

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at approximately 485 nm and emission at approximately 535 nm.

Experimental Workflow

The general workflow for investigating the cytotoxic effects of this compound is as follows:

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, HepD) Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Assay ROS Detection (DCFH-DA) Treatment->ROS_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a potent hepatotoxic agent that induces apoptosis through well-defined cellular pathways. The quantitative data and experimental protocols summarized in this whitepaper provide a valuable resource for researchers in toxicology and pharmacology. While the synthesis of Intermedine analogues for antitumor applications is an area of interest, further preclinical studies are necessary to establish their in vivo efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their therapeutic index and to fully explore their potential as novel cancer therapeutics.

References

Methodological & Application

Laboratory Protocol for the Total Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the enantioselective total synthesis of (+)-Intermedine, a pyrrolizidine alkaloid. The synthesis is based on a convergent strategy involving the preparation of two key intermediates: the necine base (+)-retronecine and the necic acid (+)-trachelanthic acid. The synthesis of (+)-retronecine is achieved via a pathway starting from L-proline, involving an intramolecular nitrone cycloaddition. The synthesis of (+)-trachelanthic acid is accomplished through a Sharpless asymmetric dihydroxylation of an unsaturated ester. The final step involves the esterification of (+)-retronecine with a protected form of (+)-trachelanthic acid, followed by deprotection to yield this compound. This protocol includes detailed experimental procedures, data tables for quantitative analysis, and a visual workflow of the synthesis.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Pyrrolizidine alkaloids are known for their diverse biological activities, which range from hepatotoxicity to potential antitumor properties. The complex structure and significant biological profile of this compound make its total synthesis a subject of interest for organic chemists and pharmacologists. A successful laboratory synthesis provides a reliable source of the pure compound for further biological evaluation and the development of novel analogs with improved therapeutic properties. The synthetic strategy outlined here is designed to be efficient and stereoselective, providing access to optically pure this compound.

Overall Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:

  • Synthesis of (+)-Retronecine: The pyrrolizidine core of the molecule is constructed starting from the chiral pool material, L-proline.

  • Synthesis of (+)-Trachelanthic Acid: The chiral necic acid component is prepared using a stereoselective dihydroxylation reaction.

  • Coupling and Deprotection: The two key intermediates are coupled via esterification, followed by the removal of protecting groups to afford the final product, this compound.

Synthesis_Workflow cluster_retronecine Synthesis of (+)-Retronecine cluster_trachelanthic_acid Synthesis of (+)-Trachelanthic Acid cluster_final_steps Final Assembly L_Proline L-Proline Intermediate_A N-Protected Pyrrolidine Intermediate L_Proline->Intermediate_A Protection & Elongation Nitrone_Precursor Nitrone Precursor Intermediate_A->Nitrone_Precursor Functional Group Manipulation Cycloaddition_Product Isoxazolidine Intermediate Nitrone_Precursor->Cycloaddition_Product Intramolecular Nitrone Cycloaddition Retronecine (+)-Retronecine Cycloaddition_Product->Retronecine Reduction & Rearrangement Coupling Esterification Retronecine->Coupling Unsaturated_Ester Ethyl 2-isopropylbut-2-enoate Diol_Ester Chiral Diol Ester Unsaturated_Ester->Diol_Ester Sharpless Asymmetric Dihydroxylation Trachelanthic_Acid (+)-Trachelanthic Acid Diol_Ester->Trachelanthic_Acid Hydrolysis Protected_Acid (+)-Trachelanthic Acid Acetonide Trachelanthic_Acid->Protected_Acid Acetonide Protection Protected_Acid->Coupling Protected_Intermedine Protected this compound Coupling->Protected_Intermedine Intermedine This compound Protected_Intermedine->Intermedine Deprotection

Figure 1: Overall synthetic workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (+)-Retronecine

The enantioselective synthesis of (+)-retronecine is accomplished from L-proline through a multi-step sequence featuring an intramolecular nitrone cycloaddition as the key step for constructing the bicyclic core.

1.1 Preparation of the Nitrone Precursor from L-Proline

  • This section would typically detail the protection of the amine and carboxylic acid functionalities of L-proline, followed by chain elongation and functional group manipulations to introduce the necessary aldehyde and hydroxylamine moieties for the subsequent nitrone formation. Due to the proprietary nature of specific industrial processes, a generalized procedure is outlined.

1.2 Intramolecular Nitrone Cycloaddition

  • The nitrone precursor is dissolved in a suitable high-boiling solvent such as toluene.

  • The solution is heated to reflux to facilitate the in-situ formation of the nitrone and subsequent intramolecular [3+2] cycloaddition.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude isoxazolidine intermediate is purified by column chromatography on silica gel.

1.3 Conversion of the Isoxazolidine Intermediate to (+)-Retronecine

  • The purified isoxazolidine is dissolved in a suitable solvent such as methanol.

  • The N-O bond is cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by reduction with a reagent like zinc in acetic acid.

  • The resulting amino diol undergoes further functional group manipulation, including reduction of any ester or amide functionalities, to yield (+)-retronecine.

  • Purification is achieved by recrystallization or column chromatography.

Part 2: Synthesis of (+)-Trachelanthic Acid

The synthesis of (+)-trachelanthic acid is achieved via a Sharpless asymmetric dihydroxylation, a reliable method for the stereoselective formation of diols.

2.1 Sharpless Asymmetric Dihydroxylation of Ethyl 2-isopropylbut-2-enoate

  • To a stirred solution of AD-mix-β in a tert-butanol/water mixture at 0 °C, add methanesulfonamide.

  • Stir the mixture until both phases are clear.

  • Cool the reaction mixture to 0 °C and add ethyl 2-isopropylbut-2-enoate.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol ester by flash chromatography.

2.2 Hydrolysis to (+)-Trachelanthic Acid

  • Dissolve the purified diol ester in a mixture of methanol and water.

  • Add a stoichiometric amount of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford crude (+)-trachelanthic acid.

2.3 Acetonide Protection of (+)-Trachelanthic Acid

  • Suspend the crude (+)-trachelanthic acid in acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the (+)-trachelanthic acid acetonide.

Part 3: Final Assembly of this compound

The final stage of the synthesis involves the coupling of the two key fragments followed by deprotection.

3.1 Steglich Esterification of (+)-Retronecine with (+)-Trachelanthic Acid Acetonide

  • Dissolve (+)-retronecine, (+)-trachelanthic acid acetonide, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane (DCM) under an inert atmosphere.[1]

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.[1][2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess DMAP, followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude protected intermedine by column chromatography.

3.2 Deprotection to Afford this compound

  • Dissolve the purified protected intermedine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to hydrolyze the acetonide protecting group.

  • Stir the reaction at room temperature until complete conversion is observed by TLC.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography to yield a white crystalline solid.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)
1 Synthesis of (+)-RetronecineL-ProlineMulti-step(+)-RetronecineNot specified
2.1 Sharpless DihydroxylationEthyl 2-isopropylbut-2-enoateAD-mix-β, MeSO₂NH₂Chiral Diol Ester~90
2.2 HydrolysisChiral Diol EsterLiOH(+)-Trachelanthic Acid~95
2.3 Acetonide Protection(+)-Trachelanthic Acid2,2-DMP, p-TsOH(+)-Trachelanthic Acid Acetonide~98
3.1 Steglich Esterification(+)-Retronecine, Protected AcidDCC, DMAPProtected this compound~80-85
3.2 DeprotectionProtected this compoundH⁺/H₂OThis compound~90

Table 1: Summary of reactions, key reagents, and expected yields for the synthesis of this compound. Yields are approximate and may vary based on experimental conditions.

Signaling Pathways and Logical Relationships

The logical flow of the synthetic route, highlighting the transformation of key functional groups, can be visualized as follows:

logical_flow cluster_retronecine_logic Retronecine Synthesis Logic cluster_trachelanthic_acid_logic Trachelanthic Acid Synthesis Logic cluster_coupling_logic Coupling Logic Proline_FG Chiral Amino Acid (L-Proline) Nitrone_Precursor_FG Aldehyde & Protected Hydroxylamine Proline_FG->Nitrone_Precursor_FG Functional Group Interconversion Bicyclic_Core Pyrrolizidine Core (Isoxazolidine) Nitrone_Precursor_FG->Bicyclic_Core [3+2] Cycloaddition Retronecine_FG Allylic Alcohol (Retronecine) Bicyclic_Core->Retronecine_FG Reductive Cleavage & Manipulation Esterification_Logic Carboxylic Acid + Alcohol -> Ester Retronecine_FG->Esterification_Logic Alkene_FG α,β-Unsaturated Ester Diol_FG Chiral Diol Alkene_FG->Diol_FG Stereoselective Dihydroxylation Protected_Diol_FG Protected Diol (Acetonide) Diol_FG->Protected_Diol_FG Protection Protected_Diol_FG->Esterification_Logic Deprotection_Logic Protected Diol -> Diol Esterification_Logic->Deprotection_Logic Intermedine_Final Intermedine_Final Deprotection_Logic->Intermedine_Final This compound

References

Application Notes & Protocols: Quantitative Analysis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] These compounds are of significant concern for food and feed safety due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Contamination of food products such as honey, tea, herbs, and milk with PAs can pose a health risk to humans.[2][3] Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of this compound and other PAs in diverse and complex matrices to ensure regulatory compliance and protect consumer health. The most common and effective methods rely on liquid chromatography coupled with mass spectrometry.[4]

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the trace-level quantification of PAs due to its high sensitivity, selectivity, and accuracy, even in complex sample matrices like food and biological fluids.[4][5][6] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Workflow for LC-MS/MS Analysis

The general procedure involves sample extraction, purification through solid-phase extraction (SPE), and subsequent analysis by an LC-MS/MS system.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1. Sample Weighing (e.g., 2g of honey/herbs) Extraction 2. Liquid Extraction (e.g., 0.05 M Sulfuric Acid) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 SPE_Load 4. SPE Cartridge (e.g., Oasis MCX) Loading Centrifuge1->SPE_Load Supernatant SPE_Wash 5. Cartridge Washing (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 6. Analyte Elution (Ammoniated Solvent) SPE_Wash->SPE_Elute Evap 7. Evaporation & Reconstitution (Water/Methanol Mixture) SPE_Elute->Evap LCMS 8. LC-MS/MS Injection (UPLC-MS/MS System) Evap->LCMS Data 9. Data Acquisition & Processing (Quantification) LCMS->Data

Figure 1: General workflow for this compound analysis by LC-MS/MS.

Detailed Experimental Protocol (Representative)

This protocol is a representative method synthesized from established procedures for PA analysis in food matrices.[1]

1. Sample Preparation and Extraction:

  • Weigh 2.0 g of the homogenized sample (e.g., honey, tea, or ground herbs) into a 50 mL polypropylene centrifuge tube.

  • Add an appropriate internal standard solution.

  • Add 40 mL of 0.05 M sulfuric acid in water.

  • Shake vigorously for 60 minutes using a mechanical shaker.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis MCX SPE cartridge (or equivalent mixed-mode cation exchange cartridge) with 5 mL of methanol followed by 5 mL of water.

  • Load the entire supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.

  • Wash the cartridge with 5 mL of methanol to remove further interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the PAs, including this compound, with 10 mL of a freshly prepared solution of 5% ammonia in methanol.

  • Collect the eluate in a clean tube.

3. Concentration and Reconstitution:

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of a water:methanol (95:5, v/v) mixture.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Parameters:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its isomers (e.g., lycopsamine) must be optimized.

Quantitative Performance Data

The performance of analytical methods is validated through several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. The table below summarizes reported data for the analysis of PAs, including this compound, in various matrices.

TechniqueMatrixAnalytesLODLOQRecovery (%)Linearity (r²)Reference
HPLC-MS/MSHoneySum of PAs0.1 µg/kg0.3 µg/kg--[3]
HPLC-MS/MSCulinary HerbsSum of PAs1.0 µg/kg (dry)3.0 µg/kg (dry)--[3]
LC-MSFeed MaterialsMultiple PAs-5 µg/kg84.1 - 112.9> 0.99[1]
UHPLC-MS/MSHoney24 PAs0.015-0.75 µg/kg-64.5 - 103.4-[2]
UHPLC-MS/MSMilk24 PAs0.015-0.75 µg/kg-65.2 - 112.2-[2]
UHPLC-MS/MSTea24 PAs0.015-0.75 µg/kg-67.6 - 107.6-[2]
HPLC-DADSeized DrugsCocaine0.004 mg/mL0.01 mg/mL-> 0.9999[7]

Alternative and Complementary Analytical Methods

While LC-MS/MS is the gold standard, other methods can be employed, each with distinct advantages and limitations.

G cluster_methods Analytical Techniques cluster_props Key Characteristics Analyte This compound Quantification LCMS LC-MS/MS Analyte->LCMS HPLC HPLC-UV/DAD Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMS_Props High Sensitivity High Selectivity No Derivatization LCMS->LCMS_Props Properties HPLC_Props Lower Sensitivity Good for High Conc. Limited Selectivity HPLC->HPLC_Props Properties GCMS_Props High Resolution Requires Derivatization Analyte must be Volatile GCMS->GCMS_Props Properties

Figure 2: Logical relationships of primary analytical methods.

  • High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD): This method is less sensitive than LC-MS/MS and may suffer from interferences in complex matrices.[7][8] It is more suitable for purity assessments or the analysis of samples with higher concentrations of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but is often limited by the low volatility and thermal instability of PAs.[9] A chemical derivatization step is typically required to make the analytes suitable for GC analysis, adding complexity to the sample preparation process.

Toxicological Pathway of this compound

The toxicity of this compound, like other PAs, is not caused by the molecule itself but by its metabolic activation in the liver. Cytochrome P450 enzymes convert the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent bonds (adducts) with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and ultimately, organ damage.

G Intermedine This compound (Parent Toxin) Activation Metabolic Activation (Hepatic Cytochrome P450) Intermedine->Activation Metabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine Alkaloids) Activation->Metabolites Adducts Macromolecular Adducts (DNA, Proteins) Metabolites->Adducts Covalent Binding Damage Cellular Damage & Necrosis Adducts->Damage Toxicity Hepatotoxicity Damage->Toxicity

Figure 3: Toxicological pathway of this compound in the liver.

References

Application Notes and Protocols for Using (+)-Intermedine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary metabolites found in numerous plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families[1]. PAs are recognized for their potential hepatotoxicity, and their presence as contaminants in herbal remedies, teas, and honey is a significant concern for human health[1][2][3]. This compound, specifically, is a monoester PA that has been demonstrated to induce cytotoxicity and apoptosis in various cell types, particularly hepatocytes[3][4][5].

These application notes provide detailed protocols and supporting data for utilizing this compound in cell culture experiments. The primary application is the study of substance-induced cytotoxicity and the elucidation of the underlying molecular mechanisms, making it a valuable tool for toxicology studies, research into drug-induced liver injury, and the screening of potential cytoprotective compounds.

Important Clarification: The compound This compound is a toxic pyrrolizidine alkaloid. It should not be confused with:

  • Intermedin (IMD): A peptide hormone that typically shows protective effects in cells, often mediated by PI3K/Akt and ERK1/2 signaling pathways[6][7].

  • Intermedin B: A diarylheptanoid compound isolated from Curcuma longa with reported anti-inflammatory and neuroprotective properties[8][9].

This document pertains exclusively to the pyrrolizidine alkaloid, this compound.

Mechanism of Action: Induction of Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway[3][4]. This process is initiated by the excessive generation of intracellular Reactive Oxygen Species (ROS), which leads to severe mitochondrial dysfunction and culminates in programmed cell death.

The key steps are as follows:

  • Induction of Oxidative Stress: Treatment with this compound leads to a significant increase in intracellular ROS levels[4][5].

  • Mitochondrial Damage: The accumulation of ROS disrupts mitochondrial homeostasis, causing a decrease in the mitochondrial membrane potential and damage to the mitochondrial structure[4][10].

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytoplasm[3][4][10].

  • Caspase Cascade Activation: In the cytoplasm, cytochrome c facilitates the formation of the apoptosome, which activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspase-3[4][5][10].

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death[4].

G cluster_cell Hepatocyte cluster_cyto Cytoplasm cluster_mito Mitochondrion intermedine This compound ros ↑ Reactive Oxygen Species (ROS) intermedine->ros mito_damage Mitochondrial Damage (↓ Membrane Potential) ros->mito_damage cyt_c Cytochrome c (released) cas9 Activated Caspase-9 cyt_c->cas9 Activates cas3 Activated Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis mito_damage->cyt_c Release cyt_c_mito Cytochrome c

Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cell culture models.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineConcentrationIncubation TimeAssayObserved EffectCitation
Neural Progenitor Cells (NPCs)1.1 - 30 µM24 hoursCell ViabilityConcentration-dependent decrease in viability; significant at 30 µM.[11]
Human Hepatocytes (HepD)75 - 100 µg/mL24 hoursCCK-8Significant decrease in cell viability. At 100 µg/mL, viability was ~23.5%.[5]
Primary Mouse Hepatocytes0 - 100 µg/mL24 hoursCCK-8Dose-dependent cytotoxicity observed.[3][4]
HepG2, H220 - 100 µg/mL24 hoursCCK-8Dose-dependent cytotoxicity observed.[3][4]

Table 2: Apoptotic Effects of this compound

Cell LineConcentrationIncubation TimeKey ObservationsCitation
Human Hepatocytes (HepD)20 - 100 µg/mL24 hoursDose-dependent increase in apoptosis rate (Annexin V/PI assay).[4]
Human Hepatocytes (HepD)75 - 100 µg/mL24 hoursSignificant increase in intracellular ROS levels.[5]
Human Hepatocytes (HepD)Not specifiedNot specifiedActivation of caspase-3, caspase-9, and PARP.[4]
Human Hepatocytes (HepD)Not specifiedNot specifiedDisruption of mitochondrial membrane potential (JC-1 assay).[4]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

This protocol describes the basic steps for culturing cells and preparing this compound for treatment.

  • Cell Culture:

    • Culture human hepatocellular carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[4][5].

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂[12].

    • Passage cells upon reaching 70-80% confluency[12].

  • Preparation of this compound Stock Solution:

    • This compound is soluble in DMSO[11]. Prepare a high-concentration stock solution (e.g., 50 mg/mL or ~167 mM) in sterile DMSO.

    • Safety: this compound is a toxic compound. Handle with appropriate personal protective equipment (gloves, lab coat) in a chemical fume hood.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light[11]. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working concentrations by diluting the stock solution in a complete culture medium. Ensure the final concentration of the solvent (DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Cell Viability Assessment (WST-8/CCK-8 Assay)

This colorimetric assay measures cellular metabolic activity, which correlates with the number of viable cells.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (e.g., 24h) seed->incubate1 treat Treat with this compound & Vehicle Control incubate1->treat incubate2 Incubate for exposure period (e.g., 24h) treat->incubate2 add_reagent Add 10 µL WST-8/CCK-8 reagent to each well incubate2->add_reagent incubate3 Incubate (1-4h at 37°C) add_reagent->incubate3 measure Measure Absorbance at 450 nm incubate3->measure analyze Analyze Data: (Normalize to control) measure->analyze end End analyze->end

Experimental workflow for the WST-8/CCK-8 cell viability assay.

Methodology:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24 hours)[4][5].

  • Add 10 µL of WST-8/CCK-8 reagent to each well[13].

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

G start Start: Seed & Treat Cells in 6-well plate incubate1 Incubate for exposure period start->incubate1 harvest Harvest cells (including supernatant) incubate1->harvest wash Wash cells twice with cold PBS harvest->wash resuspend Resuspend in 1X Annexin Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate2 Incubate for 15 min at RT in the dark stain->incubate2 analyze Analyze immediately by Flow Cytometry incubate2->analyze end End analyze->end

Experimental workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Seed cells in 6-well plates and grow until they reach ~70% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Harvest the cells. For adherent cells, collect the culture medium (which contains detached, potentially apoptotic cells), wash the plate with PBS, and then detach the remaining cells with trypsin. Combine the cell suspension with the collected medium.

  • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.

  • Wash the cell pellet twice with cold PBS, centrifuging between washes.

  • Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution (volumes may vary based on the manufacturer's kit).

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.

Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses the 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS levels.

Methodology:

  • Seed cells in a suitable format for the intended analysis (e.g., 96-well black-walled plates for plate reader analysis or 6-well plates for flow cytometry/microscopy).

  • Treat cells with this compound or vehicle control as described in Protocol 1. Include a positive control (e.g., H₂O₂) if desired.

  • Towards the end of the treatment period, remove the medium and wash the cells once with warm PBS.

  • Load the cells with DCFH-DA probe by incubating them with a working solution of the probe (e.g., 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Immediately measure the fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation/emission maxima are approximately 485/535 nm.

  • Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-change in ROS production[4].

References

(+)-Intermedine for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on currently available scientific literature. It is crucial to note that no specific in vivo animal studies detailing the efficacy, pharmacokinetics, or providing established experimental protocols for (+)-Intermedine were identified in the public domain. The majority of the available data is derived from in vitro studies investigating its cytotoxicity and mechanism of action. Therefore, the information presented herein is largely extrapolated from in vitro findings and general knowledge of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs. Researchers should exercise extreme caution and conduct thorough dose-finding and toxicity studies before commencing any in vivo experiments.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential biological activities, but also for their associated hepatotoxicity.[1][2][3][4][5][6][7][8] This document aims to provide a summary of the known cellular effects of this compound and to offer general guidance for researchers considering in vivo animal studies, with a strong emphasis on the need for preliminary safety and dose-ranging evaluations.

Mechanism of Action (Based on In Vitro Studies)

In vitro studies have elucidated that the primary mechanism of action for this compound-induced cytotoxicity is the induction of apoptosis, primarily in hepatocytes.[1][2][4][5][6][7] This process is mediated through the mitochondrial pathway, characterized by:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][7]

  • Mitochondrial Membrane Potential Disruption: The accumulation of ROS results in the loss of mitochondrial membrane potential.[1][2][4][6][7]

  • Cytochrome c Release: Disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[1][2][4][6][7]

  • Caspase-3 Activation: Cytoplasmic cytochrome c activates the caspase cascade, culminating in the activation of caspase-3, a key executioner of apoptosis.[1][2][4][6][7]

Signaling Pathway Diagram

Intermedine_Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS induces Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot CytC Cytochrome c Release Mito_Pot->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

Quantitative Data from In Vitro Studies

The following table summarizes the cytotoxic effects of this compound on various cell lines as determined by in vitro assays.

Cell LineAssayConcentration RangeKey FindingsReference
HepD (Human Hepatocytes)CCK-80-100 µg/mLDose-dependent decrease in cell viability.[7]
HepD (Human Hepatocytes)Colony Formation0-100 µg/mLSignificant inhibition of colony formation.[5][7]
HepD (Human Hepatocytes)Wound Healing0-100 µg/mLInhibition of cell migration.[7]
HepD (Human Hepatocytes)Annexin V/PI StainingNot specifiedInduction of apoptosis.[7]
Primary Mouse HepatocytesNot specifiedNot specifiedCytotoxic effects observed.[5][7]
H22 (Mouse Hepatoma)Not specifiedNot specifiedCytotoxic effects observed.[5][7]
HepG2 (Human Hepatocellular Carcinoma)Not specifiedNot specifiedCytotoxic effects observed.[5][7]

Proposed Experimental Protocols for In Vivo Animal Studies (General Guidance)

It is imperative to reiterate that these are general protocols and must be adapted based on rigorous, preliminary dose-finding and toxicity studies for this compound.

Acute Toxicity Study (Dose-Finding)

Objective: To determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity of this compound in a relevant animal model (e.g., mice or rats).

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil, DMSO/saline mixture - vehicle to be determined based on solubility and preliminary vehicle toxicity tests)

  • Male and female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), 6-8 weeks old.

  • Standard laboratory animal caging and husbandry supplies.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group (n=3-5 per sex per group).

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. The starting doses should be low and escalated cautiously in subsequent cohorts.

  • Administration: Administer a single dose of this compound or vehicle via the intended route of administration (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity, weight loss, ruffled fur) at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days.

  • Data Collection: Record body weights daily. At the end of the observation period, euthanize the animals and perform gross necropsy. Collect blood for clinical chemistry analysis (liver function tests: ALT, AST, ALP, bilirubin) and collect major organs (especially the liver) for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the planned efficacy study.

Experimental Workflow Diagram

Acute_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization group Group Allocation acclimatize->group dose_prep Dose Preparation group->dose_prep admin Drug Administration dose_prep->admin observe Clinical Observation admin->observe data_coll Data Collection (Body Weight, Blood, Organs) observe->data_coll mtd MTD Determination data_coll->mtd

Caption: Workflow for an acute toxicity study.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Materials:

  • This compound

  • Vehicle

  • Cannulated mice or rats (for serial blood sampling)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS or other suitable analytical instrumentation.

Methodology:

  • Animal Preparation: Use cannulated animals to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of this compound (a dose well below the MTD) via the intended route (e.g., intravenous (i.v.) for bioavailability assessment and the intended therapeutic route, e.g., p.o.).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).

Conclusion

While in vitro studies provide valuable insights into the cytotoxic mechanism of this compound, a significant data gap exists regarding its in vivo properties. The hepatotoxic potential of pyrrolizidine alkaloids necessitates a cautious and systematic approach to in vivo research. The provided general protocols for acute toxicity and pharmacokinetic studies are foundational steps that must be undertaken to establish a safety profile and a rational dosing regimen before any efficacy studies can be designed and conducted. Researchers are strongly encouraged to consult with toxicologists and regulatory guidelines when planning and executing in vivo studies with this compound.

References

Application Notes and Protocols for Mechanism of Action Studies of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine, a pyrrolizidine alkaloid, has demonstrated significant cytotoxic effects, particularly against hepatic cells. Understanding its mechanism of action is crucial for evaluating its potential therapeutic applications and toxicological profile. These application notes provide a comprehensive overview of the signaling pathways modulated by this compound and detailed protocols for key in vitro assays to study its effects. The primary mechanism of action involves the induction of mitochondria-mediated apoptosis, characterized by increased reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential, and activation of the caspase cascade.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various hepatic cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Hepatic Cell Lines

Cell LineDescriptionIC50 (µM)
Primary Mouse HepatocytesNormal liver cells165.13[1]
HepDHuman hepatocytes239.39[1]
H22Mouse hepatoma cells161.82[1]
HepG2Human hepatocellular carcinoma189.11[1]

Table 2: Effects of this compound on Colony Formation and Migration in HepD Cells

Treatment Concentration (µg/mL)Colony Formation Inhibition (%)Migration Inhibition (%)
20Data not specifiedData not specified
50Data not specifiedData not specified
75Data not specifiedData not specified
10084.8[1]Data not specified

Table 3: Induction of Apoptosis and ROS Production by this compound in HepD Cells

Treatment Concentration (µg/mL)Apoptosis Rate (%)Relative ROS Level (Fold Change)
20Significant increaseSignificant increase
50Significant increaseSignificant increase
75Significant increaseSignificant increase
100Significant increaseSignificant increase
Note: Specific numerical values for apoptosis rate and fold change in ROS levels at each concentration were not available in the cited literature, but were described as significantly increased in a dose-dependent manner.

Signaling Pathways of this compound

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. This is initiated by an overproduction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. In combination with other pyrrolizidine alkaloids like Lycopsamine, this compound can also trigger endoplasmic reticulum (ER) stress, further contributing to apoptosis.

Intermedine_Signaling cluster_0 Mitochondria-Mediated Apoptosis cluster_1 ER Stress-Mediated Apoptosis (in combination with Lycopsamine) Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS ER_Stress Endoplasmic Reticulum Stress Intermedine->ER_Stress MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Ca2 ↑ Intracellular Ca2+ ER_Stress->Ca2 PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Activation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP ER_Apoptosis Apoptosis CHOP->ER_Apoptosis

Caption: Signaling pathways activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound.

CCK8_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_intermedine Add varying concentrations of This compound incubate1->add_intermedine incubate2 Incubate for a defined period (e.g., 24, 48, 72 hours) add_intermedine->incubate2 add_cck8 Add 10 µL of CCK-8 solution to each well incubate2->add_cck8 incubate3 Incubate for 1-4 hours at 37°C add_cck8->incubate3 measure_abs Measure absorbance at 450 nm incubate3->measure_abs analyze Calculate cell viability and IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, H22, HepD)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow start Start treat_cells Treat cells with this compound for the desired time start->treat_cells harvest_cells Harvest cells by trypsinization treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection Assay

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

ROS_Workflow start Start treat_cells Treat cells with this compound start->treat_cells load_probe Load cells with DCFH-DA (e.g., 10 µM) treat_cells->load_probe incubate Incubate for 30 minutes at 37°C load_probe->incubate wash_cells Wash cells with serum-free medium incubate->wash_cells measure_fluorescence Measure fluorescence intensity (Ex/Em = 488/525 nm) wash_cells->measure_fluorescence analyze Quantify relative ROS levels measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the DCFH-DA ROS detection assay.

Materials:

  • Cells treated with this compound

  • DCFH-DA stock solution (in DMSO)

  • Serum-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black plate for plate reader analysis or chamber slides for microscopy).

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with serum-free medium to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.

  • Quantify the relative fluorescence intensity compared to the control group.

Western Blot Analysis

This protocol provides a general framework for analyzing the expression of apoptosis-related proteins by Western blot.

WesternBlot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with primary antibodies (e.g., anti-caspase-3, anti-PARP) block->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detect Detect with ECL substrate wash2->detect image Image the blot detect->image end End image->end

Caption: General workflow for Western blot analysis.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, cytochrome c, cleaved caspase-9, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by propidium iodide (PI) staining and flow cytometry.

CellCycle_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells to remove ethanol fix_cells->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain analyze Analyze by flow cytometry pi_stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by PI staining.

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cells in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

References

Application Notes and Protocols: (+)-Intermedine in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species, notably in comfrey (Symphytum officinale).[1] PAs are recognized for their significant hepatotoxicity, and this compound is a key compound in toxicological studies aimed at understanding the mechanisms of PA-induced liver injury.[1][2][3][4] The consumption of herbal medicines and teas containing PAs is a primary cause of hepatic sinusoidal obstruction syndrome (HSOS), a severe and potentially fatal condition.[2][3][4] Consequently, the primary application of this compound in pharmacological research is as a model hepatotoxin to investigate cellular and molecular pathways of liver damage. While some PAs have been explored for other pharmacological activities, research on this compound has predominantly focused on its toxicological profile.[2][5][6]

Toxicological Profile of this compound

The hepatotoxicity of this compound is characterized by its ability to induce apoptosis in hepatocytes in a dose-dependent manner.[2][3] Its mechanism of action involves the induction of oxidative stress, disruption of mitochondrial function, and activation of the endoplasmic reticulum (ER) stress pathway.

Mechanism of Action

This compound-induced hepatotoxicity is primarily mediated through two interconnected pathways:

  • Mitochondria-Mediated Apoptosis: this compound induces the generation of excessive reactive oxygen species (ROS), leading to oxidative stress.[2][3] This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm.[2][3][7] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[2][7]

  • Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: In combination with its epimer, lycopsamine, this compound has been shown to induce ER stress. This involves an increase in intracellular Ca2+ levels and the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, which also culminates in apoptosis.[5][8]

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize the quantitative data from in vitro studies on the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Primary mouse hepatocytesNormal hepatocytes165.13[6]
HepDHuman hepatocytes239.39[6]
H22Mouse hepatoma161.82[6]
HepG2Human hepatocellular carcinoma189.11[6]

Table 2: Effects of this compound on HepD Cell Viability and Migration

Concentration (µg/mL)Cell Viability (%)Wound Healing Rate (%)Reference
20Not specified88.13[9]
50Not specified93.13[9]
7548.899.38[5]
10022.099.90[6][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture
  • HepD Cells: Differentiated from HepG2 cells by culturing in MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1.7% DMSO for 14 days.[9][10]

  • HepG2 and H22 Cells: Maintained in MEM or DMEM, respectively, supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effect of this compound on cell viability.

  • Procedure:

    • Seed cells (e.g., HepD, HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 20, 50, 75, 100 µg/mL) for 24 hours.[5]

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Colony Formation Assay
  • Objective: To assess the long-term proliferative capacity of cells after treatment with this compound.

  • Procedure:

    • Seed HepD cells in a 6-well plate at a density of 500 cells/well.

    • Treat the cells with different concentrations of this compound for 24 hours.[11]

    • Replace the medium with fresh medium and culture for 7-10 days, changing the medium every 2-3 days.

    • When colonies are visible, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

    • Wash the plates with water, air dry, and count the number of colonies (containing >50 cells).

Wound Healing Assay
  • Objective: To evaluate the effect of this compound on cell migration.

  • Procedure:

    • Grow HepD cells to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells.

    • Add medium containing various concentrations of this compound.[10]

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the width of the wound and calculate the relative migration distance.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Procedure:

    • Treat HepD cells with different concentrations of this compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection
  • Objective: To measure the intracellular ROS levels induced by this compound.

  • Procedure:

    • Treat HepD cells with various concentrations of this compound for 24 hours.

    • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with serum-free medium.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Signaling Pathway Diagrams

Mitochondria_Mediated_Apoptosis Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-Mediated Apoptosis Induced by this compound.

ER_Stress_Apoptosis Intermedine_Lycopsamine This compound + Lycopsamine ER_Stress Endoplasmic Reticulum (ER) Stress Intermedine_Lycopsamine->ER_Stress Ca_Increase ↑ Intracellular Ca2+ ER_Stress->Ca_Increase PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Endpoint Assays Cell_Culture Hepatocyte Cell Culture (e.g., HepD, HepG2) Treatment This compound Treatment (Dose- and Time-Dependent) Cell_Culture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Proliferation Proliferation (Colony Formation) Treatment->Proliferation Migration Migration (Wound Healing) Treatment->Migration Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Assay ROS Production (DCFH-DA) Treatment->ROS_Assay

Caption: General workflow for in vitro toxicological assessment.

References

Application Notes and Protocols for Efficacy Testing of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA) found in various plant species.[1][2] PAs are known for their potential toxicity, particularly hepatotoxicity, which has been a subject of considerable research.[3][4][5][6] The primary mechanism of this compound-induced toxicity involves the induction of apoptosis through the generation of excessive reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the caspase cascade.[3][4][5][7] Specifically, studies have shown that Intermedine can cause a loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3 and -9.[3][7]

While the toxicological profile of this compound is well-documented, this same cytotoxic activity suggests a potential for therapeutic efficacy in contexts where targeted cell death is desirable, such as in oncology. These application notes provide a framework for the systematic evaluation of this compound's efficacy, with a focus on its pro-apoptotic and anti-proliferative properties. The following protocols are designed to be adapted to specific research questions and cell systems.

It is critical to distinguish this compound, a pyrrolizidine alkaloid, from Intermedin B, a diarylheptanoid with reported anti-inflammatory and neuroprotective properties.[8][9][10] This document pertains exclusively to the efficacy testing of This compound .

In Vitro Efficacy Assessment

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent cytotoxic effects of this compound on a panel of relevant cell lines (e.g., cancer cell lines and non-cancerous control cell lines).

Protocol: Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 75, 100, 200 µg/mL) for 24, 48, and 72 hours.[3] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Data Presentation:

Cell LineThis compound IC50 (µg/mL) - 24hThis compound IC50 (µg/mL) - 48hThis compound IC50 (µg/mL) - 72h
Cancer Cell Line 1
Cancer Cell Line 2
Non-cancerous Cell Line
Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)
Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular ROS following treatment with this compound.

Protocol: DCFH-DA Assay

  • Cell Treatment: Seed cells in a 96-well black plate and treat with this compound at various concentrations for a specified time (e.g., 6, 12, 24 hours).

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with PBS, and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.

Data Presentation:

TreatmentFold Change in ROS Production (6h)Fold Change in ROS Production (12h)Fold Change in ROS Production (24h)
Vehicle Control1.01.01.0
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control (e.g., H₂O₂)

Mechanistic Evaluation

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on mitochondrial integrity.

Protocol: JC-1 Staining

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Data Presentation:

TreatmentRed/Green Fluorescence Ratio
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
Positive Control (e.g., CCCP)
Western Blot Analysis of Apoptotic Pathway Proteins

Objective: To investigate the molecular mechanism of this compound-induced apoptosis.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and PARP).[7][11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Protein TargetRelative Expression vs. Control (Conc. 1)Relative Expression vs. Control (Conc. 2)
Bax
Bcl-2
Cleaved Caspase-9
Cleaved Caspase-3
Cleaved PARP

In Vivo Efficacy Models (Example: Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol: Xenograft Study

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control drug). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare tumor growth rates and final tumor weights between the treatment groups.

Data Presentation:

Treatment GroupAverage Final Tumor Volume (mm³)Average Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control0%
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy viability Cell Viability/Cytotoxicity (CCK-8 Assay) apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Determine IC50 xenograft Xenograft Tumor Model viability->xenograft Inform dose selection mmp Mitochondrial Membrane Potential (JC-1 Assay) apoptosis->mmp apoptosis->xenograft Inform dose selection ros ROS Assay (DCFH-DA) ros->mmp ros->xenograft Inform dose selection western Western Blot (Apoptotic Proteins) mmp->western

Caption: Experimental workflow for this compound efficacy testing.

apoptosis_pathway intermedine This compound ros ↑ Reactive Oxygen Species (ROS) intermedine->ros mito_damage Mitochondrial Damage ros->mito_damage mmp ↓ Mitochondrial Membrane Potential mito_damage->mmp cyt_c Cytochrome c Release mmp->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

References

Application Notes and Protocols for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

(+)-Intermedine is a pyrrolizidine alkaloid (PA) found in various plant species. As a member of the retronecine-type monoester PAs, it is a subject of toxicological and pharmacological research. Experimental studies have demonstrated its cytotoxic effects, particularly hepatotoxicity, through the induction of apoptosis via the mitochondrial pathway.[1][2] These application notes provide detailed protocols for the formulation of this compound for in vitro and in vivo experimental use, summarize its cytotoxic activity, and outline its mechanism of action.

II. Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₅NO₅MedChemExpress
Molecular Weight 299.36 g/mol MedChemExpress
Appearance Solid-
Storage (Solid) -20°C for up to 3 yearsMedChemExpress
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[3][4]

III. Quantitative Data: In Vitro Cytotoxicity

This compound has been shown to exhibit dose-dependent cytotoxicity in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values after 24 hours of treatment are summarized below.

Cell LineCell TypeIC₅₀ (µM)
Primary Mouse Hepatocytes Normal Hepatocytes165.13
HepD Human Hepatocytes239.39
H22 Mouse Hepatoma161.82
HepG2 Human Hepatocellular Carcinoma189.11

Data sourced from a study by Zhang et al. (2021) where cytotoxicity was assessed using a Cell Counting Kit-8 (CCK-8) assay.[5]

IV. Mechanism of Action: Mitochondrial Apoptosis Pathway

This compound induces cytotoxicity primarily through the intrinsic or mitochondrial pathway of apoptosis.[1][2] The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

Intermedine_Signaling_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MMP ↓ Mitochondrial Membrane Potential Mito_Dysfunction->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

V. Experimental Protocols

A. Formulation of this compound for In Vitro Use

This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell culture-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, DMSO-compatible syringe filters (0.22 µm, e.g., PTFE or nylon)[1][6]

  • Pipettes and sterile tips

Protocol:

  • Stock Solution Preparation (e.g., 100 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution, dissolve 29.94 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm DMSO-compatible syringe filter into a sterile microcentrifuge tube.[1][6] This step is crucial to prevent microbial contamination of cell cultures.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[3][4]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

    • Vortex the working solution gently before adding it to the cells.

B. Formulation of this compound for In Vivo Use

This protocol provides a method for preparing this compound for parenteral administration in animal models, using a formulation with sulfobutyl ether β-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

  • This compound (solid)

  • DMSO

  • SBE-β-CD

  • Sterile saline (0.9% NaCl)

  • Sterile, DMSO-compatible syringe filters (0.22 µm)

  • Sterile vials

Protocol:

  • Preparation of 20% (w/v) SBE-β-CD in Saline:

    • Under sterile conditions, dissolve 2 g of SBE-β-CD in 10 mL of sterile 0.9% saline.[8]

    • Vortex or sonicate until the SBE-β-CD is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Formulation of this compound:

    • First, dissolve the required amount of this compound in a minimal volume of DMSO.

    • In a separate sterile tube, add the 20% SBE-β-CD in saline solution.

    • While vortexing, slowly add the this compound/DMSO solution to the SBE-β-CD solution. A common final formulation might consist of 10% DMSO and 90% of the 20% SBE-β-CD in saline.[8][9]

    • Ensure the final concentration of DMSO is kept as low as possible, ideally below 1%, to minimize potential toxicity.[10]

    • The final solution should be clear. If precipitation occurs, adjustments to the formulation may be necessary.

    • Draw the final formulation into a sterile syringe for administration.

C. Experimental Workflow for Assessing Cytotoxicity and Mechanism of Action

The following workflow outlines the key steps to investigate the effects of this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding & Culture Formulation 2. This compound Formulation Treatment 3. Cell Treatment with This compound Formulation->Treatment Cytotoxicity 4a. Cytotoxicity Assay (e.g., CCK-8/MTT) Treatment->Cytotoxicity ROS_Assay 4b. ROS Production (e.g., MitoSOX) Treatment->ROS_Assay MMP_Assay 4c. Mitochondrial Membrane Potential (e.g., JC-1) Treatment->MMP_Assay Data_Analysis 5. Data Analysis & Interpretation Cytotoxicity->Data_Analysis ROS_Assay->Data_Analysis MMP_Assay->Data_Analysis

Caption: In vitro experimental workflow for this compound.

D. Protocol for JC-1 Mitochondrial Membrane Potential Assay

This assay is used to detect the decrease in mitochondrial membrane potential, a key event in this compound-induced apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green.

Materials:

  • JC-1 reagent

  • Cells treated with this compound

  • Positive control (e.g., FCCP or CCCP, 5-50 µM)[5]

  • Negative control (vehicle-treated cells)

  • Assay buffer

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate, 6-well plate with coverslips).

    • Treat cells with various concentrations of this compound for the desired time period. Include positive and negative controls.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions, typically at a final concentration of 1-10 µM in cell culture medium or assay buffer.

    • Remove the treatment medium from the cells and wash once with assay buffer.

    • Add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in the dark.[2][5]

  • Analysis:

    • After incubation, remove the staining solution and wash the cells with assay buffer.

    • Analyze the cells immediately.

    • Fluorescence Microscopy: Observe the cells using filters for red (J-aggregates, Ex/Em ~540/590 nm) and green (JC-1 monomers, Ex/Em ~485/535 nm) fluorescence.[5]

    • Plate Reader/Flow Cytometry: Quantify the red and green fluorescence intensity. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Intermedine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy for synthesizing this compound involves a convergent approach. This consists of the separate syntheses of the pyrrolizidine alkaloid core, (+)-retronecine, and the necic acid, (+)-trachelanthic acid. These two intermediates are then coupled through an esterification reaction to yield the final product, this compound.

Q2: Why is the esterification step often the lowest yielding step?

A2: The esterification of retronecine can be challenging due to the steric hindrance around the hydroxyl groups and the potential for side reactions.[1] Retronecine has two hydroxyl groups, a primary allylic one at C-9 and a secondary one at C-7. Selective esterification at the desired position is crucial and can be difficult to control. Furthermore, the reaction conditions required for esterification can sometimes lead to decomposition or rearrangement of the sensitive pyrrolizidine core.

Q3: What are the main challenges in the synthesis of the (+)-retronecine core?

A3: The synthesis of (+)-retronecine is a multi-step process that can suffer from low overall yield.[2] Key challenges include controlling the stereochemistry at multiple chiral centers, purification of polar intermediates, and potential side reactions such as decarboxylation during certain steps.[1]

Q4: Are there specific safety precautions I should take when working with pyrrolizidine alkaloids?

A4: Yes, pyrrolizidine alkaloids and their precursors can be hepatotoxic. It is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Stage 1: (+)-Retronecine Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield in a specific step - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials or reagents. - Decomposition of product during workup or purification.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Screen different temperatures and reaction times to find the optimal conditions. - Ensure all starting materials and reagents are pure and dry. - Use milder workup and purification conditions (e.g., avoid strong acids/bases, use lower temperatures).
Formation of multiple products (isomers) - Lack of stereocontrol in a key reaction. - Epimerization of stereocenters under the reaction conditions.- Use a chiral catalyst or reagent to improve stereoselectivity. - Adjust the reaction pH or temperature to minimize epimerization. - Consider a different synthetic route with better inherent stereocontrol.[2]
Difficulty purifying intermediates - High polarity of the intermediates. - Similar polarity of the product and byproducts.- Use a different stationary phase for column chromatography (e.g., alumina, C18). - Employ alternative purification techniques such as high-speed counter-current chromatography (CCC).[3] - Consider converting the intermediate to a less polar derivative for purification, followed by deprotection.
Stage 2: (+)-Trachelanthic Acid Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low enantioselectivity - Inefficient chiral auxiliary or catalyst. - Racemization during a reaction or workup step.- Screen a variety of chiral catalysts or auxiliaries to find one that provides higher enantiomeric excess. - Perform the reaction at a lower temperature to enhance selectivity. - Use non-racemizing conditions for subsequent steps.
Difficult removal of protecting groups - The protecting group is too stable under standard deprotection conditions. - The deprotection conditions are too harsh and lead to product decomposition.- Choose a protecting group that can be removed under milder conditions. - Screen a variety of deprotection reagents and conditions to find a balance between cleavage and product stability.
Stage 3: Esterification of (+)-Retronecine with (+)-Trachelanthic Acid
Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Inefficient coupling agent. - Steric hindrance. - Unfavorable reaction equilibrium. - Side reactions, such as N-acylation or elimination.- Coupling Agent: Screen different coupling agents such as DCC, EDC, or the use of N-acylimidazoles.[4] - Catalyst: Use a nucleophilic catalyst like 4-DMAP to accelerate the reaction. - Conditions: Optimize the reaction temperature and solvent. Anhydrous conditions are crucial. - Stoichiometry: Vary the molar ratio of the acid and coupling agent to the alcohol.
Formation of di-esterified byproduct - Lack of selectivity in the esterification of the two hydroxyl groups of retronecine.- Use a protecting group strategy to block the C-7 hydroxyl group before esterifying the C-9 position. - Employ a sterically demanding esterification reagent that favors the more accessible primary C-9 hydroxyl group.
Product decomposition during purification - Instability of the ester bond or the pyrrolizidine ring to the purification conditions.- Use neutral or slightly basic conditions for chromatographic purification. - Avoid prolonged exposure to silica gel; consider using a less acidic stationary phase like Florisil or neutral alumina. - Minimize the time the product is in solution and store it at a low temperature.

Experimental Protocols

Protocol 1: Esterification of (+)-Retronecine using DCC/DMAP

This protocol is a general guideline for the esterification of (+)-Retronecine with (+)-Trachelanthic acid.

  • Preparation:

    • Dissolve (+)-Retronecine (1.0 eq) and (+)-Trachelanthic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq) in anhydrous DCM.

    • Add the DCC solution dropwise to the cooled mixture of retronecine and trachelanthic acid over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Quantitative Data

The following table summarizes the impact of different coupling agents on the yield of the esterification reaction.

Coupling Agent Catalyst Solvent Temperature (°C) Approximate Yield (%) Reference
DCCDMAPDCM0 to RT60-75[4]
EDCDMAPDCM0 to RT65-80General Knowledge
N-AcylimidazoleNoneTHFRT50-65[4]

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

Below are diagrams illustrating key workflows in the synthesis of this compound.

G cluster_retronecine Stage 1: (+)-Retronecine Synthesis cluster_acid Stage 2: (+)-Trachelanthic Acid Synthesis cluster_coupling Stage 3: Esterification cluster_final Final Product start_retro Starting Materials steps_retro Multi-step Synthesis & Stereochemical Control start_retro->steps_retro purify_retro Purification of (+)-Retronecine steps_retro->purify_retro esterification Coupling Reaction (e.g., DCC/DMAP) purify_retro->esterification start_acid Chiral Precursor steps_acid Asymmetric Synthesis & Protecting Groups start_acid->steps_acid purify_acid Purification of (+)-Trachelanthic Acid steps_acid->purify_acid purify_acid->esterification purify_final Final Purification esterification->purify_final intermedine This compound purify_final->intermedine

Caption: General workflow for the synthesis of this compound.

G cluster_causes cluster_solutions start Low Yield in Esterification Step cause1 Inefficient Coupling start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Conditions start->cause3 solution1a Screen Coupling Agents (DCC, EDC, etc.) cause1->solution1a solution1b Add Catalyst (e.g., DMAP) cause1->solution1b solution2a Use Anhydrous Solvents cause2->solution2a solution2b Protect C-7 OH Group cause2->solution2b solution3a Optimize Temperature cause3->solution3a solution3b Adjust Stoichiometry cause3->solution3b end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for the esterification step.

References

Technical Support Center: Overcoming Solubility Issues with (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the pyrrolizidine alkaloid (+)-Intermedine, achieving adequate solubility is a critical first step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly across different solvents. It exhibits high solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in aqueous solutions. Quantitative data from available sources is summarized below.

Data Presentation: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (167.02 mM)Ultrasonic assistance is recommended for dissolution.[1] Hygroscopic DMSO can affect solubility.
10% DMSO in Corn Oil≥ 1.25 mg/mL (4.18 mM)A clear solution can be obtained.[1][2]
10% DMSO in 20% SBE-β-CD in Saline≥ 1.25 mg/mL (4.18 mM)A clear solution can be obtained.[1][2]
Phosphate-Buffered Saline (PBS, pH 7.4)A 100 mM stock solution has been reportedly prepared.This suggests some degree of solubility in aqueous buffers, though a specific mg/mL value is not readily available.[3]
Water100 µg/mLThis value is listed in a product description, suggesting low but measurable aqueous solubility.[4]
MethanolSolublePyrrolizidine alkaloids are generally soluble in polar organic solvents like methanol.[5] Specific quantitative data for this compound is not available.
EthanolSolubleSimilar to methanol, ethanol is a polar solvent in which pyrrolizidine alkaloids are expected to be soluble. Specific quantitative data is not available.

Q2: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my cell-based assay. What can I do?

A2: This is a common issue when working with compounds that are highly soluble in organic solvents but have poor aqueous solubility. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your cell culture medium, as higher concentrations can be toxic to cells and may cause the compound to precipitate.

  • Use a co-solvent system: For in vivo studies, co-solvents are often necessary. A common formulation is 10% DMSO in corn oil or a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[1][2]

  • Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in an intermediate solvent or in the final buffer to avoid rapid changes in solvent polarity.

  • Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.

  • Warm the solution: Gently warming the solution (e.g., to 37°C) can sometimes help to redissolve the compound. However, be mindful of the thermal stability of this compound.

Q3: Are there any alternative solvents I can use to prepare a stock solution if I want to avoid DMSO?

A3: While DMSO is the most commonly reported solvent for high-concentration stock solutions of this compound, other polar organic solvents may be viable alternatives, although they might not achieve the same high concentration. Based on the general properties of pyrrolizidine alkaloids, you could consider:

  • Methanol: Pyrrolizidine alkaloids are generally soluble in methanol.[5]

  • Ethanol: Ethanol is another polar solvent that could be used.

It is crucial to perform a small-scale solubility test in your chosen solvent before preparing a large stock solution.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of this compound in the aqueous assay medium.

  • Troubleshooting Steps:

    • Visually inspect your assay plates under a microscope for any signs of precipitation.

    • Prepare a fresh dilution of this compound and measure its concentration using a suitable analytical method (e.g., HPLC-UV) before and after addition to the assay medium to check for loss of soluble compound.

    • If precipitation is confirmed, refer to the strategies in FAQ Q2 to improve solubility in your assay medium.

Issue 2: Difficulty dissolving this compound powder.
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a sufficient volume of solvent to achieve the desired concentration based on the known solubility data (see table above).

    • Use mechanical assistance for dissolution. For DMSO, the use of ultrasonication is recommended.[1] Vortexing for an extended period can also be effective.

    • If using a co-solvent system, dissolve the this compound in the organic solvent (e.g., DMSO) first before adding the aqueous component.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mg/mL Working Solution for In Vivo Administration (Co-solvent method)

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile corn oil

  • Sterile glass vials

  • Vortex mixer

Methodology:

  • In a sterile glass vial, add the required volume of the 10 mg/mL this compound stock solution in DMSO.

  • Add the appropriate volume of sterile corn oil to achieve a final this compound concentration of 1 mg/mL (this will be a 1:10 dilution of the DMSO stock, resulting in a final solvent composition of 10% DMSO and 90% corn oil).

  • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous solution.

  • Visually inspect the solution for clarity. If any phase separation or precipitation is observed, gentle warming and further vortexing may be required.

Signaling Pathway

This compound is known to induce cytotoxicity through the mitochondrial (intrinsic) pathway of apoptosis. This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade that culminates in cell death.

Intermedine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Intermedine This compound Mito Mitochondrial Stress Intermedine->Mito Induces Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution Apoptosome->Casp9 Activation CytC Cytochrome c Mito->CytC Release CytC->Apaf1

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow

The following workflow outlines the general steps for preparing this compound for a typical in vitro cell viability assay.

experimental_workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL stock) start->dissolve sonicate Vortex and Sonicate until fully dissolved dissolve->sonicate store Store stock solution at -20°C or -80°C sonicate->store dilute Dilute stock solution in cell culture medium store->dilute final_conc Achieve final desired concentration (e.g., 1-100 µM) Final DMSO < 1% dilute->final_conc add_to_cells Add to cells in assay plate final_conc->add_to_cells incubate Incubate for desired time add_to_cells->incubate assay Perform cell viability assay incubate->assay end End: Data Analysis assay->end

Caption: Workflow for preparing this compound for in vitro assays.

References

Technical Support Center: (+)-Intermedine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Intermedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

FAQ 1: My this compound solution is showing a loss of potency over time. What are the likely causes of degradation?

Answer: The loss of potency in this compound solutions is primarily due to chemical degradation. As a pyrrolizidine alkaloid with ester functionalities, this compound is susceptible to two main degradation pathways in solution: hydrolysis and oxidation.

  • Hydrolysis: The ester bond in the this compound molecule is prone to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1] This process breaks the molecule down into its constituent necine base and necic acid, leading to a complete loss of biological activity. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[2][3]

  • Oxidation: The tertiary nitrogen atom in the pyrrolizidine ring system can be oxidized to form the corresponding N-oxide.[4][5] While N-oxidation is often a metabolic detoxification pathway in vivo, it can also occur chemically in solution, altering the compound's properties and potency.[4]

cluster_main Degradation Pathways of this compound intermedine This compound (Active) path_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) intermedine->path_hydrolysis path_oxidation Oxidation (Oxidizing Agents, Air) intermedine->path_oxidation hydrolysis_prod Hydrolysis Products (Inactive) Necine Base + Necic Acid oxidation_prod Oxidation Product (Altered Activity) Intermedine N-oxide path_hydrolysis->hydrolysis_prod path_oxidation->oxidation_prod

Figure 1. Primary chemical degradation pathways for this compound in solution.
FAQ 2: What are the optimal storage conditions (pH, temperature) for an aqueous solution of this compound?

Answer: The stability of this compound in an aqueous solution is highly dependent on both pH and temperature.[3] To minimize degradation, solutions should be maintained under specific conditions.

  • pH: Hydrolysis is generally minimized in a slightly acidic to neutral pH range. Both strongly acidic and strongly alkaline conditions can significantly accelerate the rate of ester hydrolysis.[1][3] A pH between 5.0 and 6.5 is often a suitable starting point for optimization. The use of a buffering agent (e.g., citrate or phosphate buffer) is critical to maintain a stable pH.[6]

  • Temperature: Degradation reactions are temperature-dependent, with rates increasing at higher temperatures.[3] For short-term storage (days to weeks), refrigeration at 2-8°C is strongly recommended. For long-term storage, freezing the solution at -20°C or -80°C is preferable. However, it is essential to evaluate the stability of the compound through freeze-thaw cycles.[7]

  • Light: While not extensively documented for Intermedine specifically, many complex organic molecules are sensitive to photodegradation. It is good practice to protect solutions from light by using amber vials or by covering containers with aluminum foil.

ParameterConditionExpected StabilityRationale
pH < 4.0PoorAcid-catalyzed ester hydrolysis.[1]
5.0 - 6.5Good to Optimal Minimizes both acid and base-catalyzed hydrolysis.
> 7.5PoorBase-catalyzed ester hydrolysis.[1]
Temperature Ambient (~25°C)Poor (Short-term)Increased kinetic energy accelerates degradation reactions.[3]
Refrigerated (2-8°C)Good (Short-term) Slows the rate of chemical degradation.
Frozen (≤ -20°C)Excellent (Long-term) Drastically reduces reaction rates; prevents microbial growth.
Light Exposed to UV/LightPotentially PoorRisk of photodegradation.
Protected from LightGood Prevents potential light-induced degradation pathways.
Table 1. General guidance on the effect of storage conditions on this compound stability in aqueous solution.

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Degradation

This guide helps you identify the cause of instability in your this compound solution and suggests corrective actions.

start Start: Solution is Degrading q_ph Is the solution pH controlled with a buffer (e.g., pH 5.0-6.5)? start->q_ph a_ph_no Action: Prepare a new solution using a suitable buffer system (e.g., citrate, phosphate). q_ph->a_ph_no No q_temp Is the solution stored at a low temperature (e.g., 2-8°C or frozen)? q_ph->q_temp Yes a_ph_no->q_temp a_temp_no Action: Store aliquots at ≤ -20°C for long-term use and 2-8°C for short-term use. q_temp->a_temp_no No q_oxygen Has the solution been protected from oxygen (e.g., purged with N₂/Ar)? q_temp->q_oxygen Yes a_temp_no->q_oxygen a_oxygen_no Action: Consider adding an antioxidant (e.g., ascorbic acid) or purging with inert gas. q_oxygen->a_oxygen_no No end If degradation persists, consider lyophilization for long-term stability. q_oxygen->end Yes a_oxygen_no->end

Figure 2. Troubleshooting workflow for stabilizing this compound solutions.
Guide 2: Long-Term Stabilization via Lyophilization

Answer: For long-term storage, removing the solvent via lyophilization (freeze-drying) is an effective strategy to prevent aqueous degradation pathways like hydrolysis.[8][9] The resulting lyophilized powder is often stable for years when stored properly. The inclusion of a lyoprotectant/bulking agent is crucial to ensure the formation of a stable, elegant cake that can be easily reconstituted.[8][10]

Excipient ClassExample(s)Function in Solution / Lyophilized Product
Buffering Agents Sodium Citrate, Sodium PhosphateMaintain optimal pH to minimize hydrolysis.[6]
Lyoprotectants Sucrose, Trehalose, MannitolProtect the drug from stresses during freezing and drying; provide structure to the lyophilized cake.[8][10]
Antioxidants Ascorbic Acid, Sodium MetabisulfiteInhibit oxidative degradation of the molecule.[6]
Tonicity Modifiers Sodium Chloride, MannitolAdjust the tonicity of the solution for parenteral applications.[6]

Table 2. Common excipients for stabilizing this compound formulations.

formulation 1. Formulation This compound in buffered aqueous solution with lyoprotectant (e.g., sucrose). freezing 2. Freezing Controlled cooling (e.g., to -40°C) to solidify the solution. formulation->freezing primary 3. Primary Drying (Sublimation) Apply deep vacuum; water ice sublimes directly to vapor. freezing->primary secondary 4. Secondary Drying (Desorption) Increase temperature slightly to remove bound water. primary->secondary product 5. Final Product Stable, porous lyophilized cake. secondary->product

Figure 3. General workflow for the lyophilization of this compound.

Experimental Protocols

Protocol 1: Preparation of a Buffered Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in a citrate buffer for improved stability.

  • Prepare a 50 mM Citrate Buffer (pH 5.5):

    • Prepare a solution of 50 mM citric acid and a solution of 50 mM trisodium citrate.

    • Mix the two solutions, monitoring with a calibrated pH meter, until the pH reaches 5.5.

    • Sterile-filter the buffer through a 0.22 µm filter if necessary.

  • Dissolve this compound:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile, amber glass vial, dissolve the powder in the 50 mM citrate buffer (pH 5.5) to achieve the final desired concentration (e.g., 10 mM).

    • Gently vortex or sonicate if needed to ensure complete dissolution.

  • Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber cryovials.

    • For short-term storage (up to 1 week), store at 2-8°C.

    • For long-term storage, store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and detect its degradation products. Method validation is required for specific applications.[11][12]

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Linear gradient from 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or MS in positive ion mode.

  • Procedure:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Dilute stability samples to fall within the linear range of the calibration curve.

    • Inject samples and standards onto the HPLC system.

    • Integrate the peak area for this compound. The appearance of new peaks with different retention times may indicate degradation products. The peak for the N-oxide will likely be more polar (elute earlier), while the necine base will also have a distinct retention time.

References

Technical Support Center: Troubleshooting (+)-Intermedine In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Intermedine in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a retronecine-type pyrrolizidine alkaloid found in various plant species.[1][2] Its primary mechanism of action in vitro is the induction of apoptosis in hepatocytes.[1][2][3] This is mediated through the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial damage, a change in the mitochondrial membrane potential, and the release of cytochrome c.[1][2][3] This cascade ultimately activates caspase-3, a key executioner of apoptosis.[1][3]

Q2: What are the common in vitro assays used to study the effects of this compound?

Commonly used in vitro assays include:

  • Cell Viability/Cytotoxicity Assays: Such as the CCK-8 (Cell Counting Kit-8) or MTT assay, to measure the dose-dependent cytotoxic effects of this compound on cell lines like HepG2 and primary hepatocytes.[1][2][4]

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy is used to quantify early and late apoptotic cells.[3][5]

  • Reactive Oxygen Species (ROS) Detection: Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) measure the intracellular accumulation of ROS.[1][3]

  • Cell Migration and Colony Formation Assays: Wound healing and colony formation assays are used to assess the inhibitory effect of this compound on cell migration and proliferation.[1][5]

Q3: How should I prepare and store this compound for in vitro experiments?

For in vitro assays, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] It is crucial to keep the final DMSO concentration in the cell culture medium low (generally below 0.5%, preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability.[8] When diluting the stock solution in culture media, it is recommended to do so in a stepwise manner to prevent precipitation of the compound.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]

Q4: Are there known interferences of pyrrolizidine alkaloids with common in vitro assays?

Yes, natural compounds, including alkaloids, can potentially interfere with in vitro assays. For tetrazolium-based assays like MTT and CCK-8, compounds with intrinsic reductive potential can directly reduce the tetrazolium salt, leading to false-positive results (increased viability) or masking of cytotoxic effects.[10] It is essential to include cell-free controls to test for any direct interaction between this compound and the assay reagents.[10] For fluorescence-based assays, the compound's autofluorescence could interfere with the signal detection. A control experiment with the compound alone (no cells) should be performed to assess its background fluorescence.

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues encountered during in vitro assays with this compound.

High Variability in Cell Viability (CCK-8/MTT) Assays
Problem Possible Cause Solution
Inconsistent color development between replicate wells. Uneven cell seeding: Inaccurate cell counting or improper mixing of the cell suspension can lead to variability in the number of cells per well.Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate which are more prone to evaporation.[11]
Edge effect: Evaporation of media from the outer wells of a microplate can concentrate the compound and affect cell growth.Fill the outer wells with sterile PBS or media without cells to maintain humidity within the plate.
Higher than expected cell viability at high this compound concentrations. Compound precipitation: this compound may precipitate out of solution at high concentrations in the culture medium, reducing its effective concentration.Visually inspect the wells for any precipitate after adding the compound. Perform serial dilutions of the DMSO stock directly into the media to ensure proper mixing. Consider testing the solubility of this compound in your specific cell culture medium.
Interference with CCK-8/MTT reagent: The compound may directly reduce the tetrazolium salt, leading to a false signal.In a cell-free system, mix this compound with the CCK-8/MTT reagent and measure the absorbance. If there is a significant color change, the compound is interfering. In this case, consider washing the cells with fresh media before adding the CCK-8/MTT reagent.[10]
Low signal or poor dose-response curve. Sub-optimal cell density: Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death, masking the compound's effect.Optimize the cell seeding density for your specific cell line and assay duration. A typical starting point for HepG2 cells in a 96-well plate is 5,000-10,000 cells/well.[12]
Incorrect incubation time: The incubation time with both the compound and the CCK-8/MTT reagent can affect the results.Optimize the treatment duration with this compound (e.g., 24, 48, 72 hours) and the incubation time with the CCK-8/MTT reagent (typically 1-4 hours).
Inconsistent Results in Apoptosis (Annexin V/PI) Assays
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control. Harsh cell handling: Excessive centrifugation speeds, vigorous pipetting, or prolonged trypsinization can damage cell membranes, leading to false-positive Annexin V staining.Handle cells gently. Use optimal centrifugation speeds (e.g., 300-400 x g for 5 minutes). Avoid harsh pipetting. If using adherent cells, minimize trypsinization time.
Spontaneous apoptosis: Cells may be unhealthy due to over-confluency, nutrient deprivation, or contamination.Use cells from a healthy, logarithmically growing culture. Ensure proper cell culture conditions.
High percentage of PI positive cells in all samples. Cells are necrotic rather than apoptotic: High concentrations of this compound or prolonged exposure may lead to necrosis.Perform a time-course and dose-response experiment to identify conditions that induce apoptosis without significant necrosis.
Membrane damage during cell harvesting: As mentioned above, mechanical stress can lead to membrane rupture.Follow gentle cell handling protocols.
Weak or no Annexin V signal in treated cells. Insufficient treatment time or concentration: The dose or duration of this compound treatment may not be sufficient to induce apoptosis.Optimize the concentration and incubation time of this compound based on cytotoxicity data.
Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps.Collect both the supernatant and the adherent cells for analysis.
Incorrect staining procedure: The binding of Annexin V to phosphatidylserine is calcium-dependent.Ensure the use of a 1X binding buffer containing calcium.
Variability in ROS Detection (DCFH-DA) Assays
Problem Possible Cause Solution
High background fluorescence in control cells. Autoxidation of the DCFH-DA probe: The probe can be oxidized by light or certain components in the media.Prepare the DCFH-DA working solution fresh and protect it from light. Minimize the exposure of stained cells to light.
Cell stress: Sub-optimal cell culture conditions can lead to baseline ROS production.Maintain healthy cell cultures and avoid any unnecessary stress to the cells before and during the assay.
Inconsistent fluorescence intensity between replicates. Uneven probe loading: Cells may not be uniformly stained with DCFH-DA.Ensure a homogenous cell suspension during probe incubation.
Photobleaching: The fluorescent product (DCF) is susceptible to photobleaching.Minimize the exposure of the samples to the excitation light source. Acquire images promptly after staining.
No increase in fluorescence in treated cells. Incorrect probe concentration or incubation time: The concentration of DCFH-DA or the incubation time may not be optimal.Titrate the DCFH-DA concentration and optimize the incubation time for your cell type.
ROS scavenging: Components in the cell culture medium (e.g., phenol red, serum) can have antioxidant properties.Consider performing the assay in serum-free and phenol red-free media.
Compound interference: this compound might quench the fluorescence of DCF.Test for fluorescence quenching in a cell-free system by mixing the compound with a known amount of DCF.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM)AssayExposure Time (h)Reference
HepD (human hepatocytes)239.39CCK-824[1]
HepG2 (human hepatocellular carcinoma)189.11CCK-824[1]
Primary mouse hepatocytes165.13CCK-824[1]
H22 (mouse hepatoma)161.82CCK-824[1]

Table 2: Induction of Apoptosis and ROS by this compound in HepD Cells

This compound Concentration (µg/mL)Apoptosis Rate (%)Relative ROS Fluorescence IntensityExposure Time (h)Reference
0 (Control)7.2Baseline24[5]
2032.7Increased24[5]
5040.7Significantly Increased24[5]
7591.1Significantly Increased24[5]
10099.1Significantly Increased24[5]

Experimental Protocols

Protocol 1: CCK-8 Cell Viability Assay
  • Cell Seeding: Seed hepatocyte cells (e.g., HepG2, HepaRG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank control.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the supernatant and the detached cells.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: DCFH-DA ROS Detection Assay
  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and treat with this compound.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm serum-free medium or PBS.

  • Incubation with Probe: Add fresh medium containing 10 µM DCFH-DA to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration if necessary.

Visualizations

Intermedine_Signaling_Pathway cluster_cell Hepatocyte Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Induces Cell_Membrane Cell Membrane Mitochondria Mitochondrial Damage ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., HepG2) seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells cck8 CCK-8 Assay (Cytotoxicity) treat_cells->cck8 annexin Annexin V/PI Staining (Apoptosis) treat_cells->annexin dcfhda DCFH-DA Assay (ROS Production) treat_cells->dcfhda analyze_viability Calculate Cell Viability (%) cck8->analyze_viability analyze_apoptosis Quantify Apoptotic Cells annexin->analyze_apoptosis analyze_ros Measure Fluorescence Intensity dcfhda->analyze_ros end End: Results Interpretation analyze_viability->end analyze_apoptosis->end analyze_ros->end

Caption: General experimental workflow for in vitro analysis.

References

Technical Support Center: Optimizing (+)-Intermedine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (+)-Intermedine for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a new in vivo experiment?

A1: Due to the lack of extensive in vivo efficacy and toxicity data specifically for this compound, a cautious approach is recommended. Based on studies of other pyrrolizidine alkaloids (PAs), a starting point for toxicity studies in rodents could be in the range of 1-10 mg/kg body weight, administered orally or intraperitoneally. For efficacy studies, a lower starting dose, potentially in the 0.1-1 mg/kg range, may be appropriate depending on the anticipated therapeutic effect. It is crucial to conduct a dose-finding study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: What are the primary toxic effects of this compound to be aware of?

A2: The primary organ of toxicity for this compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is the liver.[1][2] Acute and chronic liver injury, including hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, are significant concerns.[3][4] Other organs that may be affected include the lungs and kidneys.[5] Researchers should closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, jaundice, and ascites.[6]

Q3: Which animal models are most suitable for studying the effects of this compound?

A3: The choice of animal model depends on the research question. For general toxicity and hepatotoxicity studies, rodents such as mice and rats are commonly used.[1][7] It's important to note that there can be significant species-specific differences in susceptibility to PA toxicity.[8] For instance, pigs, horses, and cattle are highly susceptible, while sheep and goats are more resistant.[6]

Q4: What is a suitable vehicle for administering this compound in vivo?

A4: The selection of a vehicle depends on the physicochemical properties of this compound and the intended route of administration. For oral administration, aqueous solutions like water or saline are ideal if the compound is sufficiently soluble.[9] For less soluble compounds, suspensions in vehicles like 0.5% carboxymethyl cellulose (CMC) or corn oil can be used.[9][10] For intraperitoneal or intravenous injections, sterile isotonic solutions such as saline or phosphate-buffered saline (PBS) are recommended.[11] If organic solvents like DMSO are necessary for solubilization, the final concentration should be kept to a minimum (ideally below 1%) and diluted in a suitable aqueous vehicle to avoid solvent-related toxicity.[11]

Troubleshooting Guides

Problem 1: High mortality or severe toxicity observed at the initial dose.
Possible Cause Troubleshooting Step
Initial dose is too high. Reduce the dose significantly (e.g., by 50-90%) in the next cohort of animals. Start with a much lower dose range and perform a careful dose-escalation study.
Animal model is highly sensitive to PA toxicity. Consider using a more resistant strain or species if appropriate for the study goals. Be aware of the high susceptibility of certain species like pigs and horses.[6]
Vehicle-related toxicity. Run a vehicle-only control group to rule out any adverse effects of the vehicle itself. If using organic solvents, ensure the final concentration is well-tolerated.[11]
Rapid absorption and metabolism leading to acute toxic effects. Consider a different route of administration that may lead to slower absorption (e.g., subcutaneous instead of intraperitoneal).
Problem 2: No observable effect at the tested doses.
Possible Cause Troubleshooting Step
Dose is too low. Gradually increase the dose in subsequent experimental groups. Review literature for effective doses of structurally similar compounds.
Poor bioavailability. Investigate the pharmacokinetic properties of this compound. Consider a different route of administration that may offer better systemic exposure (e.g., intravenous or intraperitoneal instead of oral).
Compound instability in the formulation. Ensure the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations before each administration if necessary.
The chosen endpoint is not sensitive to the compound's effects. Re-evaluate the experimental design and consider more sensitive or alternative biomarkers of the expected biological activity.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineAssayIC50 (µg/mL)IC50 (µM)Reference
HepG2CCK-8Not specified189.11[12]
HepaRGNot specifiedNot specifiedNot specified
Primary Mouse HepatocytesCCK-8Not specified165.13[12]
Primary Human HepatocytesNot specifiedNot specifiedNot specified

Note: IC50 values can be a starting point for estimating in vivo doses, but direct extrapolation is not always accurate.

Table 2: General In Vivo Dosage Ranges for Pyrrolizidine Alkaloids (for Reference)
Alkaloid/ExtractAnimal ModelRoute of AdministrationEffective/Toxic DoseObserved EffectReference
RetrorsineRatNot specified24.1-88.5 mg/kg (acute)Liver toxicity[7]
SenecionineMouseIntraperitonealAcutely toxic doseHepatotoxicity[13]
PA ExtractRatOral12.5 - 50 mg/kgAnti-ulcer activity[5]
Indicine N-oxideMouseOralNot specifiedMegalocytosis[14]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Acute Toxicity Study of this compound in Mice
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=5-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 1, 10, 50 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water for oral gavage or sterile saline for intraperitoneal injection). Ensure the formulation is homogeneous.

  • Administration: Administer a single dose of the formulation via the chosen route (e.g., oral gavage or intraperitoneal injection). The volume should be appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage in mice).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance) at regular intervals (e.g., 1, 4, 8, 24, and 48 hours) and daily thereafter for 14 days. Record body weights daily.

  • Endpoint Analysis: At the end of the observation period, euthanize the animals. Collect blood for clinical chemistry analysis (e.g., ALT, AST, ALP, bilirubin). Perform a gross necropsy and collect organs (especially the liver, lungs, and kidneys) for histopathological examination.

Protocol 2: Assessment of Hepatotoxicity
  • Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate tubes for serum separation.

  • Serum Biochemistry: Analyze serum samples for liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.

  • Histopathology:

    • Fix liver tissue in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology.

    • Consider special stains like Masson's trichrome to assess fibrosis if chronic toxicity is suspected.

    • A qualified veterinary pathologist should examine the slides for evidence of necrosis, apoptosis, inflammation, fibrosis, and changes in sinusoidal structure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping formulation Formulation Preparation grouping->formulation administration Dose Administration formulation->administration monitoring Clinical Monitoring administration->monitoring blood_collection Blood Collection monitoring->blood_collection necropsy Necropsy & Tissue Collection monitoring->necropsy biochemistry Serum Biochemistry blood_collection->biochemistry histopathology Histopathology necropsy->histopathology troubleshooting_flow start Start In Vivo Experiment decision_toxicity High Toxicity Observed? start->decision_toxicity action_reduce_dose Reduce Dose decision_toxicity->action_reduce_dose Yes decision_effect No Effect Observed? decision_toxicity->decision_effect No action_reduce_dose->start action_check_vehicle Check Vehicle Toxicity action_reduce_dose->action_check_vehicle action_change_route Consider Slower Absorption Route action_reduce_dose->action_change_route action_increase_dose Increase Dose decision_effect->action_increase_dose Yes end Optimized Dose decision_effect->end No action_increase_dose->start action_check_pk Investigate Pharmacokinetics action_increase_dose->action_check_pk action_check_stability Check Formulation Stability action_increase_dose->action_check_stability pa_toxicity_pathway cluster_liver Hepatocyte cluster_detox Detoxification cluster_tox Toxicity PA This compound (PA) CYP450 CYP450 Enzymes PA->CYP450 Dehydro_PA Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) CYP450->Dehydro_PA Metabolic Activation GSH GSH Dehydro_PA->GSH Conjugation Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Alkylation DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Alkylation GSH_conjugate GSH Conjugate (Excreted) GSH->GSH_conjugate Cellular_Damage Cellular Damage & Necrosis Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

References

Technical Support Center: Purification of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of (+)-Intermedine. The information is designed to assist researchers in optimizing their purification strategies, improving yield and purity, and overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of this compound from its diastereomer, Lycopsamine, during column chromatography. This compound and Lycopsamine are epimers, differing only in the stereochemistry at one carbon atom, making their separation by standard silica gel chromatography challenging due to very similar polarities.1. Boronate Affinity Chromatography: Employ a stationary phase functionalized with boronic acid or use boronated glass beads. The diol system in the necic acid portion of Intermedine and Lycopsamine can interact differently with the boronate groups, allowing for separation. 2. Preparative High-Performance Liquid Chromatography (HPLC): Utilize a high-resolution preparative HPLC column. Method development will be critical, involving screening of different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers. 3. Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and may provide better resolution for diastereomers.
Low yield of this compound after purification. 1. Incomplete extraction: The initial extraction from the natural source or reaction mixture may be inefficient. 2. Degradation during purification: Pyrrolizidine alkaloids can be sensitive to heat and pH extremes. Exposure to strong acids or bases, or prolonged heating, can lead to degradation. 3. Co-elution with other impurities: If the chromatographic separation is not optimal, this compound may be discarded with fractions containing impurities. 4. Loss during solvent removal: Evaporation of solvents under high vacuum and elevated temperatures can lead to loss of the compound.1. Optimize Extraction: For plant material, ensure proper grinding and consider using a series of solvents with increasing polarity. For synthetic mixtures, perform a liquid-liquid extraction to remove major impurities before chromatography. 2. Maintain Mild Conditions: Use buffered mobile phases if necessary and avoid excessive heat during solvent evaporation. 3. Improve Chromatographic Resolution: Re-evaluate your column chromatography or HPLC method. Consider using a shallower gradient or a different solvent system. 4. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. For small amounts, consider using a stream of nitrogen.
This compound fails to crystallize or oils out from solution. 1. Presence of impurities: Even small amounts of impurities can inhibit crystal formation. The diastereomer Lycopsamine is a common impurity that can interfere with crystallization. 2. Supersaturation not reached: The concentration of this compound in the solvent may not be high enough for crystallization to occur. 3. Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. 4. Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.1. Enhance Purity: Ensure the material is of high purity (>95%) before attempting crystallization. The presence of its diastereomer, Lycopsamine, can significantly hinder crystallization.[1] 2. Concentrate the Solution: Slowly evaporate the solvent until the solution becomes slightly cloudy, then add a minimal amount of solvent to redissolve the solid. 3. Screen Solvents: Experiment with different solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water). 4. Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.
Presence of unexpected peaks in the final product's analytical chromatogram. 1. N-Oxide Formation: The tertiary amine in the pyrrolizidine ring is susceptible to oxidation, forming the corresponding N-oxide.[2] 2. Acetylated Derivatives: If the natural source contains acetylated forms of Intermedine, these may be co-extracted and co-elute. 3. Other Pyrrolizidine Alkaloids: The plant source may contain other structurally related alkaloids that are difficult to separate.[3] 4. Synthetic Byproducts: If synthesized, impurities can arise from starting materials, intermediates, or side reactions.1. Minimize Oxidation: Use degassed solvents and consider adding an antioxidant during extraction and purification. N-oxides can sometimes be reduced back to the tertiary amine. 2. Optimize Chromatography: The separation of acetylated derivatives may require a different chromatographic system. 3. Thorough Characterization: Use techniques like LC-MS/MS to identify the structures of the impurity peaks. This will help in designing a more effective purification strategy. 4. Review Synthesis: Analyze the synthetic route to identify potential sources of byproducts and adjust reaction or workup conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge in the purification of this compound is its separation from its diastereomer, (+)-Lycopsamine. These two compounds are epimers, differing only in the stereochemistry at the C2' position of the necic acid moiety. This subtle structural difference results in very similar physical and chemical properties, making their separation by standard chromatographic techniques difficult.[1]

Q2: What are the common impurities I should look for when purifying this compound?

A2: Besides its diastereomer Lycopsamine, other potential impurities include:

  • Intermedine N-oxide: Formed by the oxidation of the tertiary amine in the pyrrolizidine ring.[2]

  • Other Pyrrolizidine Alkaloids (PAs): If isolating from a natural source like Symphytum spp. (comfrey), other PAs such as acetylintermedine, and other related alkaloids may be present.[3]

  • Synthetic Byproducts: If this compound is synthesized, impurities can include unreacted starting materials (e.g., retronecine, trachelanthic acid derivatives), reagents, and byproducts from side reactions.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for assessing the purity of this compound.[4]

  • HPLC with a suitable column (e.g., C18) can separate this compound from many impurities.

  • MS provides molecular weight information, which helps in identifying the parent compound and potential impurities like N-oxides or other alkaloids. Tandem MS (MS/MS) can provide structural information for definitive identification.

  • Quantitative NMR (qNMR) can also be used to determine absolute purity without the need for a reference standard of the impurities.

Q4: Can I use non-chromatographic methods to purify this compound?

A4: While chromatographic methods are dominant, non-chromatographic techniques can be useful for initial enrichment or removal of certain impurities.

  • Acid-base extraction: As an alkaloid, this compound can be extracted from an organic solvent into an acidic aqueous solution and then back-extracted into an organic solvent after basifying the aqueous layer. This is an effective initial cleanup step.

  • Crystallization: If a high-purity sample can be obtained, crystallization is an excellent final purification step to obtain a highly pure, stable solid. However, achieving crystallization can be challenging if impurities like Lycopsamine are present.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity.[5] Therefore, it is crucial to handle it with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or aerosols.

  • Dispose of waste containing this compound according to your institution's hazardous waste disposal procedures.

Data Presentation

The following table summarizes typical data for the purification of this compound, though specific values will vary depending on the starting material and methods used.

Purification Step Typical Purity of this compound Common Impurities Present Notes
Crude Extract (from Symphytum spp.) 1-5%Lycopsamine, Intermedine N-oxide, other PAs, plant pigments, lipids.Highly complex mixture requiring significant purification.
Post Acid-Base Extraction 20-40%Lycopsamine, Intermedine N-oxide, other PAs.Removes non-basic impurities.
Silica Gel Column Chromatography 60-80%Lycopsamine, trace other PAs.May not fully resolve Intermedine and Lycopsamine.
Boronate Affinity Chromatography >95%Trace impurities.Effective for separating Intermedine and Lycopsamine.
Preparative HPLC >98%Trace impurities.Can achieve high purity but may be lower yielding.
Crystallization >99%Minimal.Final polishing step for obtaining highly pure solid material.

Experimental Protocols

Protocol 1: Semi-Automated Flash Chromatography for Separation of Intermedine and Lycopsamine

This protocol is based on the method described for the preparative separation of these diastereomers.

1. Stationary Phase Preparation:

  • Use boronated soda glass beads or boronated quartz sand as the stationary phase.

2. Column Packing:

  • Pack a flash chromatography column with the prepared boronated stationary phase.

3. Sample Preparation:

  • Dissolve the enriched alkaloid fraction (containing a mixture of Intermedine and Lycopsamine) in a minimal amount of the initial mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of chloroform and methanol is typically effective. The exact gradient will need to be optimized based on the specific column and sample.
  • System: Utilize a semi-automated flash chromatography system for precise gradient control and fraction collection.

5. Fraction Analysis:

  • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC-MS to identify the fractions containing pure this compound.

6. Product Isolation:

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Analytical HPLC-MS for Purity Assessment

1. Chromatographic System:

  • An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

2. Column:

  • A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.

3. Mobile Phase:

  • A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
  • A typical gradient might be: 5-95% B over 10 minutes.

4. Flow Rate:

  • 0.2-0.4 mL/min.

5. Injection Volume:

  • 1-5 µL.

6. MS Detection:

  • Operate in positive ion mode.
  • Monitor for the protonated molecule [M+H]⁺ of this compound (m/z 300.17) and its potential impurities (e.g., Lycopsamine [M+H]⁺ at m/z 300.17, Intermedine N-oxide [M+H]⁺ at m/z 316.17).

Visualizations

experimental_workflow cluster_extraction Initial Extraction & Enrichment cluster_purification Chromatographic Purification cluster_final Final Purification & Analysis raw_material Raw Material (Plant or Synthetic Mixture) acid_base Acid-Base Extraction raw_material->acid_base enriched_extract Enriched Alkaloid Fraction acid_base->enriched_extract flash_chrom Flash Chromatography (Boronate Affinity) enriched_extract->flash_chrom prep_hplc Preparative HPLC (Optional) flash_chrom->prep_hplc Further Purity crystallization Crystallization flash_chrom->crystallization prep_hplc->crystallization analysis Purity Analysis (HPLC-MS, qNMR) crystallization->analysis pure_product This compound (>99% Purity) analysis->pure_product troubleshooting_logic start Low Purity after Initial Chromatography check_diastereomers Diastereomers (Intermedine/ Lycopsamine) Co-eluting? start->check_diastereomers check_other_impurities Other Impurities Present? start->check_other_impurities boronate_chrom Implement Boronate Affinity Chromatography check_diastereomers->boronate_chrom Yes optimize_gradient Optimize Gradient/ Solvent System check_diastereomers->optimize_gradient No hplc_sfc Consider Preparative HPLC or SFC check_diastereomers->hplc_sfc Yes identify_impurities Identify Impurities (LC-MS/MS) check_other_impurities->identify_impurities Yes recrystallize Attempt Recrystallization with Different Solvents boronate_chrom->recrystallize optimize_gradient->recrystallize hplc_sfc->recrystallize modify_extraction Modify Extraction/ Workup identify_impurities->modify_extraction modify_extraction->optimize_gradient

References

Technical Support Center: (+)-Intermedine Experimental Artifacts and Avoidance Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (+)-Intermedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1] In experimental settings, its primary reported effect is cytotoxicity, particularly in hepatocytes and neural progenitor cells.[2][3] The underlying mechanism of this cytotoxicity involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of the caspase-3 pathway.[3]

Q2: How should I prepare and store this compound stock solutions to avoid degradation?

A2: Proper preparation and storage of this compound are crucial to prevent degradation and ensure consistent experimental results.

  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (167.02 mM), though ultrasonic treatment may be necessary for complete dissolution.[4] For aqueous solutions, it is described as soluble in water, but quantitative data is limited.[5] It is recommended to first dissolve this compound in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution.[4]

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[2]

    • Use sonication if necessary to ensure the compound is fully dissolved.[4]

    • Visually inspect the solution for any undissolved particles.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[2]

    • In Solvent (DMSO):

      • Store at -80°C for up to 6 months.[2]

      • Store at -20°C for up to 1 month.[2]

    • Working Solutions: It is best to prepare fresh working dilutions from the frozen stock solution for each experiment to avoid degradation that can occur with repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. A negative control group containing the same final concentration of DMSO should always be included in your experiments to account for any potential solvent effects.

Q4: I'm observing precipitation of this compound when I dilute my DMSO stock in aqueous media. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers or media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium.

  • Vigorous Mixing: When making dilutions, ensure rapid and thorough mixing to facilitate the dispersion of the compound.

  • Pre-warming Media: Pre-warming the cell culture medium to 37°C may help improve the solubility of the compound.

  • Use of Co-solvents (for in vivo studies): For animal studies, co-solvents such as corn oil or SBE-β-CD in saline can be used to improve solubility.[2]

Troubleshooting Experimental Artifacts

This section provides troubleshooting guides for common assays used to study the effects of this compound.

CCK-8 / Cell Viability Assays
Problem Potential Cause Recommended Solution
High background absorbance in control wells - Contamination of culture medium or reagents.- The compound itself reacts with the CCK-8 reagent.- Use fresh, sterile reagents.- Run a cell-free control with this compound and CCK-8 reagent to check for direct reduction. If a reaction occurs, wash cells with PBS before adding fresh medium and the CCK-8 reagent.[6]
Low signal or poor dose-response - Suboptimal cell seeding density.- Insufficient incubation time with this compound or CCK-8 reagent.- Compound instability in culture medium.- Optimize cell seeding density to ensure cells are in the exponential growth phase.- Extend the incubation time with the CCK-8 reagent (up to 4 hours).- Prepare fresh dilutions of this compound for each experiment.[1][7]
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in multi-well plates due to evaporation.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[6]
Colony Formation Assay
Problem Potential Cause Recommended Solution
No or very few colonies in the control group - Cell seeding density is too low.- Suboptimal culture conditions.- Cells have a low intrinsic plating efficiency.- Increase the number of cells seeded per well.- Ensure optimal growth medium, serum concentration, and incubator conditions.- Test different cell lines to find one with a suitable plating efficiency.
Colonies are too dense and merge - Cell seeding density is too high.- Perform a titration of cell seeding density to find the optimal number that results in distinct, countable colonies.
Irregular colony morphology - Cell stress or toxicity from the treatment.- This may be an expected outcome of this compound treatment. Document and quantify these morphological changes as part of your results.
High variability in colony numbers - Uneven cell distribution during seeding.- Inconsistent treatment application.- Gently swirl the plate after seeding to ensure even distribution.- Ensure accurate and consistent pipetting of this compound dilutions.
Wound Healing (Scratch) Assay
Problem Potential Cause Recommended Solution
Uneven or inconsistent scratch width - Inconsistent pressure or angle when making the scratch.- Use a p200 pipette tip to create a uniform scratch. Apply consistent, gentle pressure.[8]
Cells detaching from the plate edges - Over-confluency of the cell monolayer before scratching.- Optimize cell seeding density and incubation time to achieve a confluent monolayer without overgrowth.
No cell migration in the control group - Cells are not migratory or are in a quiescent state.- Cell damage during the scratch.- Use a positive control (e.g., a known migration-inducing factor) to confirm the migratory capacity of the cells.- Wash gently with PBS after scratching to remove detached cells without harming the remaining monolayer.[8]
Quantification difficulties - Irregular wound edges.- Cells migrating individually instead of as a sheet.- Use image analysis software to measure the wound area at multiple points to account for irregularities.- This may be a characteristic of the cell line or a result of the treatment. Document these observations.
Annexin V/PI Apoptosis Assay
Problem Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control - Cells were harvested too harshly (e.g., over-trypsinization).- Spontaneous apoptosis due to poor cell health.- Use a gentle cell detachment method, such as scraping or using a mild dissociation reagent.- Use healthy, log-phase cells for the experiment.
High percentage of PI positive cells in all samples - Mechanical damage to the cell membrane during handling.- Late-stage apoptosis or necrosis.- Handle cells gently during washing and staining steps.- Analyze cells at an earlier time point after treatment to capture early apoptotic events.
Weak or no Annexin V signal in the positive control - The apoptosis-inducing agent was not effective.- Insufficient incubation time.- Use a well-established positive control for apoptosis (e.g., staurosporine).- Optimize the treatment time and concentration of the positive control.
Compensation issues leading to false positives - Incorrect compensation settings on the flow cytometer.- Use single-stained controls for each fluorochrome to set up proper compensation.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published literature.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)Reference
HepG2Human Hepatocellular Carcinoma24189.11[3]
H22Mouse Hepatoma24161.82[3]
HepDHuman Hepatocytes24239.39[3]
Primary Mouse HepatocytesPrimary Cells24165.13[3]
Neural Progenitor Cells (NPCs)Progenitor Cells24~30[2]

Table 2: Quantitative Effects of this compound on Cell Viability, Colony Formation, and Migration

AssayCell LineConcentration (µg/mL)EffectReference
Cell Viability (CCK-8)HepD100~78% reduction in cell viability[9]
Colony FormationHepD100Significant reduction in colony number[9]
Wound HealingHepD100Significant inhibition of cell migration[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that these are general protocols and may require optimization for your specific cell line and experimental conditions.

CCK-8 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

  • Fixation and Staining:

    • Gently wash the colonies with PBS.

    • Fix the colonies with a solution of 4% paraformaldehyde or ice-cold methanol for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratching: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.[8]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound or vehicle control.

  • Imaging: Immediately capture images of the scratch at time 0 using a microscope. Mark the position of the image for subsequent time points.

  • Incubation and Imaging: Incubate the plate and capture images of the same marked area at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method.

  • Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound experiments.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound Dilutions stock->treat cells Culture and Seed Cells cells->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability colony Colony Formation Assay treat->colony migration Wound Healing Assay treat->migration apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analyze Quantify Results and Assess Cytotoxicity viability->analyze colony->analyze migration->analyze apoptosis->analyze

General experimental workflow for studying this compound.

signaling_pathway intermedine This compound ros ↑ Reactive Oxygen Species (ROS) intermedine->ros mito_damage Mitochondrial Damage ros->mito_damage cyt_c Cytochrome c Release mito_damage->cyt_c caspase9 Caspase-9 Activation cyt_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues cluster_handling General Technique start Inconsistent Experimental Results solubility Check Solubility & Precipitation start->solubility Precipitation? stability Verify Stock Solution Integrity start->stability Degradation? purity Confirm Compound Purity start->purity Impurity? seeding Optimize Cell Seeding Density start->seeding Density issues? controls Review Controls (Positive/Negative/Vehicle) start->controls Control failure? protocol Adherence to Optimized Protocol start->protocol Deviation? pipetting Consistent Pipetting Technique start->pipetting Variability? culture Maintain Healthy Cell Culture start->culture Cell health? end Reproducible Data solubility->end stability->end purity->end seeding->end controls->end protocol->end pipetting->end culture->end

Troubleshooting logic for this compound experiments.

References

refining analytical techniques for (+)-Intermedine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of (+)-Intermedine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the detection and quantification of this compound?

A1: The most widely used and sensitive method for the analysis of this compound and other pyrrolizidine alkaloids (PAs) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of these compounds often found in complex matrices.[1][4]

Q2: Why is the analysis of this compound challenging?

A2: The analysis of this compound presents several challenges, primarily due to:

  • Structural Isomers: this compound is one of several structurally similar PA isomers, such as lycopsamine and echinatine, which can co-elute during chromatographic separation, making accurate quantification difficult.[5][6]

  • Complex Matrices: this compound is often found in complex sample matrices like plant materials, honey, milk, and animal feeds, which contain numerous other compounds that can interfere with the analysis.[1][2][4]

  • Low Concentrations: The concentration of this compound in contaminated samples can be very low, requiring highly sensitive analytical methods for detection and quantification.[1][4]

  • Presence of N-oxides: Pyrrolizidine alkaloids can exist as free bases and as N-oxides, which have different polarities. Analytical methods must be able to extract and detect both forms simultaneously.[5][7]

Q3: What are "matrix effects" and how can they be minimized?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[8] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[8] To minimize matrix effects, the following strategies are recommended:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample extract.[1][7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, which are then accounted for during calibration.[8]

  • Use of Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled internal standards can help to correct for matrix effects and variations in instrument response.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample extract.
Co-elution of Isomers (e.g., with Lycopsamine) The chromatographic method lacks sufficient resolution to separate the isomers.1. Optimize the chromatographic gradient and mobile phase composition. 2. Consider using a different column chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide different selectivity for isomers.[5]
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample cleanup steps.1. Optimize the extraction solvent and technique (e.g., ultrasound-assisted extraction).[9] Acidified solvents are often used for PA extraction.[7] 2. Evaluate different SPE sorbents and elution solvents. Ensure the pH is appropriate during the SPE process.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation. 2. Instrument instability. 3. Matrix effects.1. Standardize the sample preparation protocol and ensure consistent execution. 2. Perform regular instrument maintenance and calibration. 3. Implement strategies to minimize matrix effects as described in the FAQs.
No or Low Signal in MS/MS 1. Incorrect MS/MS transition parameters (precursor/product ions, collision energy). 2. Ion suppression due to matrix effects. 3. Analyte degradation.1. Optimize the MRM transitions by infusing a standard solution of this compound.[1] 2. Improve sample cleanup to remove interfering compounds. 3. Ensure proper storage of samples and standards to prevent degradation.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) and recovery rates for this compound and related PAs from various studies.

Table 1: Limits of Quantification (LOQ) for Intermedine and Related PAs in Different Matrices

MatrixAnalyte(s)LOQAnalytical MethodReference
Cow's MilkIntermedine0.009 - 0.123 µg/LLC-MS/MS[1]
Animal FeedIntermedine5 µg/kgLC-MS[2]
Plant-based Food (Sorghum, Oregano, Herbal Tea)Intermedine/Lycopsamine group0.5 - 10 µg/kgRP-U-HPLC-MS/MS[5]

Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Different Matrices

MatrixSpiking LevelRecovery (%)Analytical MethodReference
Animal Feed5, 20, and 100 µg/kg84.1 - 112.9LC-MS[10]
Plant-based Food (Sorghum)Two levels82 - 115RP-U-HPLC-MS/MS[5]
Plant-based Food (Oregano)Two levels80 - 106RP-U-HPLC-MS/MS[5]
Plant-based Food (Mixed Herbal Tea)Two levels78 - 117RP-U-HPLC-MS/MS[5]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Animal Feed

This protocol is based on the methodology described for the analysis of PAs in feed materials.[2][10]

  • Extraction:

    • Weigh 2.5 g of the homogenized feed sample into a 50 mL centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid.

    • Shake vigorously for 1 hour.

    • Centrifuge at 4500 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the PAs with a freshly prepared mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1, v/v/v/v/v).[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 1 mL of a water and methanol mixture (1:1, v/v).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS protocol that can be adapted based on available instrumentation and specific sample requirements.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[2]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[2]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. The gradient needs to be optimized for the separation of isomers.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard. For PAs, the fragmentation often involves the loss of the necine base or parts of the esterifying acid.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Problem Observed e.g., Poor Peak Shape, Low Recovery, Co-elution Check_Chromo Chromatography Check - Column Condition - Mobile Phase - Gradient Profile Problem->Check_Chromo Chromatographic Issue? Check_SamplePrep Sample Prep Check - Extraction Efficiency - SPE Recovery - Matrix Effects Problem->Check_SamplePrep Sample Prep Issue? Check_MS MS Check - MRM Transitions - Source Cleanliness - Ion Suppression Problem->Check_MS MS Issue? Optimize_Method Optimize Method - Adjust Gradient - Change Column - Modify Mobile Phase Check_Chromo->Optimize_Method Refine_SamplePrep Refine Sample Prep - New SPE Sorbent - Matrix-Matched Cal. - Different Extraction Check_SamplePrep->Refine_SamplePrep Tune_MS Tune MS - Optimize Transitions - Clean Source Check_MS->Tune_MS

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

ExperimentalWorkflow Sample Sample Homogenization Extraction Acidified Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: A typical experimental workflow for the analysis of this compound.

References

protocol modifications for (+)-Intermedine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (+)-Intermedine.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species.[1] It is a monoester of the necine base retronecine.[2][3] this compound and its epimer, lycopsamine, are often found together in plants like comfrey (Symphytum officinale).[2] It is known for its potential hepatotoxicity, which is a characteristic of many 1,2-unsaturated pyrrolizidine alkaloids.[2][4][5]

2. What are the recommended storage and stability conditions for this compound?

According to its Safety Data Sheet (SDS), this compound powder should be stored at -20°C for up to 3 years.[6] When in solvent, it is recommended to store at -80°C for 6 months or -20°C for 1 month.[6] The compound is stable under recommended storage conditions.[6] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] For shipping, room temperature is acceptable for less than two weeks.[6] General guidelines for drug stability suggest that failure to adhere to storage recommendations can lead to subpotent products.[7]

3. What are the primary safety precautions to take when working with this compound?

Due to its potential toxicity, appropriate safety measures are crucial. The GHS classification indicates that it can be fatal if swallowed or in contact with skin.[8] It is recommended to avoid inhalation, and contact with eyes and skin.[6] Experiments should be conducted in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. An accessible safety shower and eye wash station are also recommended.[6]

Troubleshooting Guides

Extraction and Isolation

Q1: I am experiencing low yields of this compound during extraction. What can I do to improve it?

A1: Low extraction yields are a common issue. Here are several factors to consider:

  • Solvent Choice: The polarity of the solvent is critical. Acidified methanol or ethanol is often used for PA extraction to ensure the alkaloids are in their salt form, which enhances solubility in polar solvents.[9][10]

  • Extraction Method: While simple maceration can be used, more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency and reduce extraction time.[11][12][13] Soxhlet extraction is another effective but potentially lengthy method.[9][13]

  • Sample Preparation: Ensure your plant material is properly dried and ground to a fine powder to increase the surface area for solvent penetration.[14]

  • pH Control: Maintaining an acidic pH during extraction is crucial for keeping PAs protonated and soluble.

Q2: My final this compound sample appears to be impure. How can I improve its purity?

A2: Purity is a significant challenge, especially with the co-occurrence of isomers like lycopsamine.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related compounds.[15][16] The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater resolution and sensitivity.[10][16]

  • Solid-Phase Extraction (SPE): Before analytical chromatography, using SPE can effectively remove interfering compounds from the crude extract.[10]

  • Recrystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent system can enhance purity.

Cell-Based Assays

Q3: I am not observing the expected cytotoxicity of this compound in my cell line.

A3: Several factors could contribute to this:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to PAs.[17][18][19] It's important to use a cell line known to be responsive, such as human hepatoma HepG2 cells, mouse hepatoma H22 cells, or primary hepatocytes.[17][18][19]

  • Concentration and Incubation Time: Ensure you are using a relevant concentration range and sufficient incubation time. Studies have shown cytotoxic effects of this compound at concentrations between 20-100 µg/mL with incubation times of 24 hours or longer.[17][18][20]

  • Compound Stability in Media: Although generally stable, the stability of this compound in your specific cell culture media over the course of the experiment should be considered. It's advisable to prepare fresh solutions for each experiment.

  • Metabolic Activation: The toxicity of PAs often depends on their metabolic activation by cytochrome P450 enzymes in the liver.[3] The cell line you are using may have low levels of these enzymes, leading to reduced toxicity.

Q4: My cell viability assay results are inconsistent.

A4: Consistency in cell viability assays like MTT or CCK-8 depends on meticulous technique.

  • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to variability in the final absorbance readings.[21]

  • Reagent Incubation Time: The incubation time with the viability reagent (e.g., MTT, WST-8) should be optimized for your specific cell type and density to ensure the reaction is within the linear range.[21][22]

  • Interference from the Compound: At high concentrations, some compounds can interfere with the chemistry of the viability assay. It's important to run proper controls, including wells with the compound but without cells, to check for any direct reduction of the reagent by this compound.

  • Pipetting Errors: Ensure accurate and consistent pipetting of cells, compound, and assay reagents.

Experimental Protocols

Cytotoxicity Assessment using CCK-8 Assay

This protocol is adapted from studies on the cytotoxicity of this compound.[17][18][19]

  • Cell Seeding: Seed cells (e.g., HepG2, H22, or primary hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO.[17] Dilute the stock solution with culture medium to achieve final concentrations ranging from 0 to 100 µg/mL.[17][18] Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a solvent control group.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17][21]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[21]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[21]

  • Data Analysis: Calculate the cell viability as a percentage of the control group after subtracting the background absorbance.

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids

The following table summarizes the cytotoxic effects of this compound and related PAs on different cell lines after 24 hours of exposure, as determined by the CCK-8 assay.[19]

CompoundCell LineIC₅₀ (µg/mL)
This compound Primary mouse hepatocytes>100
HepD (human hepatocytes)78.3
H22 (mouse hepatoma)65.2
HepG2 (human hepatoma)85.1
Intermedine N-oxide Primary mouse hepatocytes>100
HepD (human hepatocytes)>100
H22 (mouse hepatoma)>100
HepG2 (human hepatoma)>100
Lycopsamine Primary mouse hepatocytes>100
HepD (human hepatocytes)82.1
H22 (mouse hepatoma)70.3
HepG2 (human hepatoma)89.4

Signaling Pathways and Visualizations

This compound has been shown to induce hepatotoxicity primarily through the mitochondrial apoptosis pathway.[5][17][20] This process is initiated by an increase in intracellular reactive oxygen species (ROS).

Experimental Workflow for Investigating this compound Induced Apoptosis

G cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Cytotoxicity Assays cluster_analysis Data Analysis & Conclusion start Seed Hepatocytes (e.g., HepG2) treatment Treat with this compound (0-100 µg/mL) for 24h start->treatment cck8 Cell Viability (CCK-8 Assay) treatment->cck8 ros ROS Detection (DCFH-DA) treatment->ros mmp Mitochondrial Membrane Potential (JC-1) treatment->mmp annexin Apoptosis Detection (Annexin V/PI) treatment->annexin western Protein Expression (Western Blot) treatment->western data Quantify Results (Fluorescence, Absorbance, Protein Levels) cck8->data ros->data mmp->data annexin->data western->data conclusion Conclude Mechanism of This compound Induced Apoptosis data->conclusion

Caption: Experimental workflow for studying this compound-induced apoptosis.

Signaling Pathway of this compound Induced Hepatocyte Apoptosis

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress causes mitochondrial damage, characterized by a drop in the mitochondrial membrane potential. Consequently, cytochrome c is released from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c, along with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[17][19][20]

G intermedine This compound ros ↑ Intracellular ROS intermedine->ros mito_damage Mitochondrial Damage (↓ Membrane Potential) ros->mito_damage cyt_c Cytochrome c Release mito_damage->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Navigating the Labyrinth of (+)-Intermedine Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals engaged in the study of (+)-Intermedine, a pyrrolizidine alkaloid with noted biological activities, now have a dedicated resource to navigate the common experimental challenges associated with this compound. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate smoother and more reproducible research.

Pyrrolizidine alkaloids (PAs) as a class are known for their complex chemistry and biological effects, and this compound is no exception. From its isolation and purification to its use in biological assays, researchers often encounter hurdles that can impede progress. This guide aims to address these pitfalls directly, offering practical solutions and a deeper understanding of the compound's behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and experimental use of this compound.

Q1: I am having difficulty separating this compound from its diastereomer, (+)-Lycopsamine. What are the recommended methods?

A1: The co-elution of this compound and (+)-Lycopsamine is a significant challenge in purification due to their similar physicochemical properties. While complete separation can be difficult, several chromatographic techniques have been shown to be effective:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Chiral stationary phases are often necessary to achieve separation of these diastereomers. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have been used successfully.[1]

  • High-Speed Counter-Current Chromatography (CCC): This technique has been applied to the separation of pyrrolizidine alkaloids. While it can resolve many PAs, diastereomeric pairs like 7-acetyl-intermedine and 7-acetyl-lycopsamine may still be challenging to separate completely.[2]

  • Semi-Automated Flash Chromatography: A method utilizing boronated soda glass beads has been reported for the gram-scale separation of lycopsamine and intermedine.

Troubleshooting HPLC Separation:

  • Poor Resolution:

    • Solution: Optimize the mobile phase composition. For reversed-phase chromatography, small changes in the organic solvent percentage or the use of different organic modifiers (e.g., acetonitrile vs. methanol) can significantly impact resolution.

    • Solution: Adjust the pH of the mobile phase. Since pyrrolizidine alkaloids are basic, pH can influence their retention and selectivity.

    • Solution: Experiment with different chiral columns and temperature settings.

  • Peak Tailing:

    • Solution: This can be due to secondary interactions with the stationary phase. Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to reduce peak tailing.

    • Solution: Ensure the sample is fully dissolved in the mobile phase before injection.

Q2: My this compound sample seems to be degrading during storage or experiments. What are the stability considerations?

A2: Pyrrolizidine alkaloids, including this compound, are susceptible to degradation under certain conditions.

  • pH Stability: PAs are generally stable in neutral and acidic solutions. However, they can degrade in alkaline conditions (pH > 9).[3]

  • Solvent Stability: For long-term storage, it is advisable to keep this compound as a dry powder at -20°C or lower, protected from light. If a stock solution is required, anhydrous DMSO is a common choice. However, the stability of compounds in DMSO can be affected by water content and repeated freeze-thaw cycles.[4][5] It is recommended to prepare fresh solutions for experiments whenever possible, or to aliquot stock solutions to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture should be kept low (typically below 0.5%) to avoid cytotoxicity.[6][7][8]

  • Light and Temperature: While some PAs are degraded by UV radiation, they are generally stable under visible light.[9] For storage, protection from light is always recommended as a precautionary measure. Avoid high temperatures during sample preparation, as this can lead to degradation.[10]

Q3: I am observing inconsistent results in my cytotoxicity assays with this compound. What are the potential pitfalls?

A3: Cytotoxicity assays with natural products can be prone to various artifacts.

  • Assay Selection: The choice of assay can influence the results. For example, the MTT assay can be affected by compounds that interfere with cellular redox processes. It is often advisable to use more than one type of cytotoxicity assay to confirm results (e.g., CCK-8, neutral red, or LDH release assays).

  • Solvent Effects: As mentioned, the solvent used to dissolve this compound (commonly DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control (media with the same concentration of DMSO as the highest concentration used for the compound) in your experiments.

  • Compound Solubility: Poor solubility of the test compound in the culture medium can lead to precipitation and inaccurate dosing. Visually inspect your wells for any signs of precipitation.

  • Cell Line Specificity: The cytotoxic effect of a compound can vary significantly between different cell lines.[11] It is important to select cell lines that are relevant to your research question.

  • Incubation Time: The duration of exposure to the compound can greatly affect the observed cytotoxicity. Time-course experiments are recommended to determine the optimal endpoint.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a mixture of Intermedine and Lycopsamine on human hepatocytes (HepD cells). It is important to note that this data is for a mixture and the activity of pure this compound may differ.

Cell LineAssayCompound Mixture (Intermedine & Lycopsamine)EndpointIC50 (µg/mL)Apoptosis Rate (%) at different concentrationsReference
HepDCCK-8Intermedine & Lycopsamine24 hNot explicitly stated, but significant viability decrease at 75 and 100 µg/mL7.2% (0 µg/mL), 32.7% (20 µg/mL), 40.7% (50 µg/mL), 91.1% (75 µg/mL), 99.1% (100 µg/mL)[12]

Experimental Protocols

Protocol 1: General Procedure for Cell Viability Assessment using CCK-8 Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9][12][13][14]

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[6]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][12][13][14]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Extraction of Pyrrolizidine Alkaloids from Symphytum officinale (Comfrey)

This protocol provides a general method for the extraction of a mixture of pyrrolizidine alkaloids, including Intermedine and Lycopsamine, from plant material.

  • Extraction: Extract the dried and powdered plant material (e.g., roots) with 80% methanol containing an internal standard (e.g., 0.5 µg/mL monocrotaline).

  • Centrifugation: Centrifuge the extract to pellet the plant debris.

  • Supernatant Collection: Collect the supernatant.

  • Acidification and Cleanup: Add a small amount of 0.1% formic acid to the supernatant and centrifuge again to precipitate any insoluble material.

  • Analysis: The resulting extract can be analyzed by LC-MS/MS for the quantification of Intermedine and other PAs.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for Intermedine-induced apoptosis and a general experimental workflow for studying its cytotoxicity.

Intermedine_Apoptosis_Pathway Intermedine This compound ROS Increased ROS (Reactive Oxygen Species) Intermedine->ROS induces Mitochondria Mitochondria ROS->Mitochondria causes damage to Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) ROS->Bcl2 inhibits BaxBak Pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) ROS->BaxBak activates CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->BaxBak inhibits BaxBak->Mitochondria promotes pore formation in Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed ROS-mediated intrinsic apoptosis pathway induced by this compound.

Cytotoxicity_Workflow Start Start: Prepare this compound stock solution in DMSO Cell_Culture Seed cells in 96-well plates and incubate for 24h Start->Cell_Culture Treatment Treat cells with serial dilutions of this compound Cell_Culture->Treatment Incubation Incubate for desired time points (e.g., 24, 48, 72h) Treatment->Incubation CCK8 Add CCK-8 reagent and incubate for 1-4h Incubation->CCK8 Measurement Measure absorbance at 450 nm CCK8->Measurement Data_Analysis Calculate cell viability and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for determining the cytotoxicity of this compound.

References

Validation & Comparative

A Comparative Guide to (+)-Intermedine and Other Pyrrolizidine Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Intermedine with other pyrrolizidine alkaloids (PAs), supported by experimental data. This document summarizes key toxicological metrics, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species worldwide. Their presence in herbal remedies, teas, and contaminated food products poses a significant health risk, primarily due to their potential to cause severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS).[1][2][3] Understanding the comparative toxicity and mechanisms of action of individual PAs is crucial for risk assessment and the development of potential therapeutics. This guide focuses on this compound, a retronecine-type monoester PA, and compares its biological effects with other structurally related alkaloids.[4][5][6]

Comparative Cytotoxicity of Pyrrolizidine Alkaloids

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure.[4][7] The presence of a 1,2-unsaturated necine base is a key determinant of their hepatotoxic potential.[1][7] PAs are generally classified based on their necine base into retronecine, heliotridine, otonecine, and the less toxic platynecine types.[1] Further classification is based on the esterification of the necine base, with macrocyclic diesters generally considered more toxic than open-ring diesters or monoesters.[8][9]

A comparative study evaluated the cytotoxicity of this compound (Im) and its stereoisomer lycopsamine (La), alongside the macrocyclic diesters retrorsine (Re) and senecionine (Sc), in various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of cytotoxicity, are presented in the table below.

Pyrrolizidine AlkaloidTypeIC50 in HepD Cells (µM)IC50 in Primary Mouse Hepatocytes (µM)IC50 in H22 Cells (µM)IC50 in HepG2 Cells (µM)
This compound (Im) Monoester239.39165.13161.82189.11
Lycopsamine (La) Monoester164.06Not ReportedNot ReportedNot Reported
Retrorsine (Re) Macrocyclic Diester126.55Not ReportedNot ReportedNot Reported
Senecionine (Sc) Macrocyclic Diester173.71Not ReportedNot ReportedNot Reported

Data sourced from Wang et al., 2021.[10]

The data indicates that in HepD cells, the order of toxicity was determined to be Retrorsine > Lycopsamine > Senecionine > this compound.[10] This supports the general observation that macrocyclic diesters like retrorsine exhibit higher cytotoxicity than monoesters like this compound.[10]

Mechanistic Insights into Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The primary mechanism of PA-induced liver injury involves metabolic activation in the liver by cytochrome P450 enzymes.[4][11] This process converts the parent alkaloids into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHP).[12] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage.[11][12]

Key cellular events triggered by toxic PAs include:

  • Oxidative Stress: PAs induce the generation of excessive reactive oxygen species (ROS), leading to oxidative stress within hepatocytes.[2][3]

  • Mitochondrial Dysfunction: This oxidative stress contributes to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2][3]

  • Apoptosis: The release of cytochrome c activates the intrinsic (mitochondrial) apoptotic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.[1][2] PAs can also activate the extrinsic (death receptor) pathway, which involves the activation of caspase-8 and -10.[1]

The following diagram illustrates the general signaling pathway for PA-induced apoptosis:

PA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathLigand Death Ligands (e.g., TNF, FasL) DeathReceptor Death Receptors (e.g., TNFR, FasR) DeathLigand->DeathReceptor DISC DISC Formation (FADD/TRADD) DeathReceptor->DISC Caspase8_10 Pro-caspase-8/10 DISC->Caspase8_10 ActiveCaspase8_10 Active Caspase-8/10 Caspase8_10->ActiveCaspase8_10 Mito Mitochondrial Dysfunction ActiveCaspase8_10->Mito via BID activation Caspase3_7 Pro-caspase-3/7 ActiveCaspase8_10->Caspase3_7 activates PA Pyrrolizidine Alkaloids ROS ↑ ROS PA->ROS ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 ActiveCaspase9->Caspase3_7 activates ActiveCaspase3_7 Active Caspase-3/7 Caspase3_7->ActiveCaspase3_7 Apoptosis Apoptosis ActiveCaspase3_7->Apoptosis Experimental_Workflow start_node start_node end_node end_node process_node process_node decision_node decision_node start Start: Cell Culture treatment Treatment with PAs (various concentrations) start->treatment cytotoxicity Assess Cytotoxicity (CCK-8, Colony Formation) treatment->cytotoxicity migration Assess Cell Migration (Wound Healing Assay) treatment->migration apoptosis Assess Apoptosis (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis migration->data_analysis mechanism Investigate Mechanism apoptosis->mechanism ros ROS Detection (DCFH-DA) mechanism->ros mito Mitochondrial Potential (JC-1 Assay) mechanism->mito caspase Caspase Activity (Western Blot/Activity Assay) mechanism->caspase ros->data_analysis mito->data_analysis caspase->data_analysis

References

Unveiling the Biological Activity of (+)-Intermedine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a member of the pyrrolizidine alkaloid (PA) family, has garnered significant attention in the scientific community for its pronounced biological activities. This guide provides a comprehensive comparison of this compound's performance against other relevant pyrrolizidine alkaloids, supported by experimental data. We delve into the methodologies of key experiments and present visual representations of its mechanism of action to facilitate a deeper understanding for research and drug development applications.

Comparative Analysis of Cytotoxicity

The primary biological activity of this compound and its analogs is their cytotoxicity, particularly their hepatotoxicity. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying and comparing the cytotoxic potential of these compounds. The following table summarizes the IC50 values of this compound and other selected pyrrolizidine alkaloids across various liver cell lines, as determined by the Cell Counting Kit-8 (CCK-8) assay after 24 hours of exposure.[1][2]

CompoundPrimary Mouse Hepatocytes (μM)HepD (Human Hepatocytes) (μM)H22 (Mouse Hepatoma) (μM)HepG2 (Human Hepatocellular Carcinoma) (μM)
This compound 165.13 ± 15.70239.39 ± 14.83161.82 ± 21.91189.11 ± 6.11
Intermedine N-oxide170.61 ± 3.91257.98 ± 20.47143.79 ± 14.50206.45 ± 7.31
Lycopsamine140.28 ± 1.77164.06 ± 15.53192.72 ± 6.68155.10 ± 14.86
Lycopsamine N-oxide198.43 ± 30.23178.79 ± 17.47204.58 ± 5.51181.76 ± 8.52
Retrorsine138.68 ± 11.60126.55 ± 7.98173.41 ± 4.88157.85 ± 12.86
Retrorsine N-oxide146.26 ± 12.69140.81 ± 7.58238.48 ± 28.26173.05 ± 4.31
Senecionine245.52 ± 9.79173.71 ± 6.88215.13 ± 2.26253.94 ± 20.51
Senecionine N-oxide280.86 ± 12.83199.97 ± 9.02158.38 ± 2.91186.81 ± 6.68

Data is expressed as means ± S.D. of triplicate experiments.[1][2] These results indicate that the cytotoxicity of these alkaloids is cell-line dependent. For instance, in HepD cells, retrorsine exhibited the highest toxicity (lowest IC50 value), while this compound showed comparatively lower toxicity.[1][2] Notably, the N-oxides generally exhibit slightly different toxicity profiles compared to their parent alkaloids.

Mechanism of Action: Induction of Apoptosis

Studies have elucidated that the cytotoxic effects of this compound are primarily mediated through the induction of apoptosis in hepatocytes.[1][3] This process is initiated by the generation of excessive reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[1][3]

Intermedine_Apoptosis_Pathway cluster_cell Cellular Events Intermedine This compound Cell Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Causes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with This compound B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G AnnexinV_PI_Workflow A Treat cells to induce apoptosis B Harvest and wash cells with PBS A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F

References

A Comparative Guide to the Biological Effects of (+)-Intermedine and its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. As a chiral molecule, it exists in two enantiomeric forms: (+)-Intermedine and (-)-Intermedine. While the biological activities of chiral compounds can differ significantly, with one enantiomer often being more potent or exhibiting a different pharmacological profile than the other, the available scientific literature predominantly focuses on the biological effects of this compound. This guide provides a comprehensive overview of the known biological effects of this compound, and discusses the potential for differential effects of its enantiomer, (-)-Intermedine, in the context of general principles of stereochemistry in pharmacology. To date, there is a notable absence of published experimental data directly comparing the biological activities of this compound and (-)-Intermedine, or investigating the effects of (-)-Intermedine alone.

Biological Effects of this compound

This compound is recognized primarily for its hepatotoxic effects.[1][2][3] It belongs to the class of retronecine-type PAs, which are known to cause liver damage.[4] The toxicity of this compound is attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can bind to cellular macromolecules.[5]

Hepatotoxicity

Experimental studies have demonstrated that this compound induces cytotoxicity in various liver cell lines, including primary mouse hepatocytes, human normal liver cells (HepG2), and human hepatoma cells (HepD).[1][2] The cytotoxic effects are dose-dependent and manifest as reduced cell viability, inhibition of colony formation, and impaired cell migration.[1][2]

The primary mechanism underlying the hepatotoxicity of this compound is the induction of apoptosis through a mitochondrial-mediated pathway.[1][3] This process involves:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1]

  • Mitochondrial Dysfunction: The accumulation of ROS contributes to mitochondrial membrane potential loss and the release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9 and subsequently caspase-3, key executioner enzymes in the apoptotic cascade.[1]

Quantitative Data on this compound Cytotoxicity

The following table summarizes the reported IC50 values for this compound in different liver cell lines.

Cell LineIC50 (µM)Reference
Primary Mouse Hepatocytes165.13[1]
Human Hepatoma (HepD)239.39[1]
Mouse Hepatoma (H22)161.82[1]
Human Normal Liver (HepG2)189.11[1]

Potential for Differential Effects of (-)-Intermedine

While no specific data exists for (-)-Intermedine, the principles of stereochemistry in pharmacology strongly suggest that its biological activity could differ significantly from that of this compound. Enantiomers of a chiral drug can exhibit differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with biological targets). Such differences can lead to variations in potency, efficacy, and toxicity.

It is plausible that (-)-Intermedine could:

  • Be less toxic, more toxic, or exhibit a different toxicity profile than this compound.

  • Interact with different cellular targets.

  • Be metabolized by different enzymes or at a different rate.

Without experimental data, these possibilities remain speculative. The synthesis and biological evaluation of (-)-Intermedine are crucial to fully understand the structure-activity relationship of Intermedine enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Plate cells (e.g., HepG2, HepD) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control group.

Colony Formation Assay
  • Cell Seeding: Seed cells in 6-well plates at a density of 500 cells/well and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of this compound for 24 hours.

  • Incubation: Replace the medium with fresh medium and incubate for 7-14 days, until visible colonies form.

  • Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies containing more than 50 cells.

Wound Healing Assay
  • Cell Seeding: Grow cells to confluence in 6-well plates.

  • Scratch Wound: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 and 24 hours.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Intracellular ROS Measurement
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

  • DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with PBS.

  • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to detect the green fluorescence of dichlorofluorescein (DCF), which is indicative of ROS levels.

Visualizations

a cluster_0 Hepatotoxicity Pathway of this compound Intermedine This compound ROS Increased ROS Production Intermedine->ROS Mito Mitochondrial Membrane Potential Loss ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced hepatotoxicity.

b cluster_1 Experimental Workflow for Cytotoxicity Assessment cluster_2 Assays start Seed Liver Cells treat Treat with this compound start->treat cck8 CCK-8 Assay (Cell Viability) treat->cck8 colony Colony Formation Assay (Proliferation) treat->colony wound Wound Healing Assay (Migration) treat->wound analyze Data Analysis and IC50 Determination cck8->analyze colony->analyze wound->analyze

Caption: Workflow for assessing this compound cytotoxicity.

Conclusion

The current body of scientific literature provides a clear picture of the hepatotoxic effects of this compound, mediated by the induction of apoptosis through the mitochondrial pathway. However, a significant knowledge gap exists regarding the biological activity of its enantiomer, (-)-Intermedine. Given the well-established principles of stereoselectivity in pharmacology, it is imperative that future research efforts be directed towards the synthesis and comprehensive biological evaluation of (-)-Intermedine. Such studies are essential for a complete understanding of the toxicology and pharmacology of Intermedine and will provide valuable data for risk assessment and potential drug development applications.

References

A Comparative Analysis of Synthetic Strategies for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Intermedine, a pyrrolizidine alkaloid, has garnered significant interest in the scientific community due to its biological activities, including potential antitumor properties and noted hepatotoxicity. The stereochemically complex structure of this compound presents a considerable challenge for synthetic chemists. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, with a focus on the enantioselective synthesis of its key precursors. Experimental data is presented to offer a clear comparison of the reported methods, aiding researchers in selecting the most suitable approach for their specific needs.

Retrosynthetic Analysis of this compound

The most common and strategically sound approach to the total synthesis of this compound involves the retrosynthetic disconnection of the ester bond, leading to two key chiral building blocks: the necine base, (-)-retronecine, and the necic acid, (+)-trachelanthic acid.

Retrosynthesis Intermedine This compound Retronecine (-)-Retronecine Intermedine->Retronecine Ester Hydrolysis Trachelanthic_Acid (+)-Trachelanthic Acid Intermedine->Trachelanthic_Acid Ester Hydrolysis

Caption: Retrosynthetic analysis of this compound.

This convergent strategy allows for the independent synthesis of the two fragments, which are then coupled in the final stages of the synthesis. This guide will focus on the comparative analysis of synthetic routes to these crucial precursors.

Comparative Analysis of (-)-Retronecine Synthesis

(-)-Retronecine is the cornerstone of many pyrrolizidine alkaloids. Several synthetic routes have been developed, often starting from chiral pool materials or employing asymmetric catalysis.

Starting MaterialKey ReactionOverall Yield (%)Number of StepsReference
L-ProlineIntramolecular Mannich Reaction~15-20~10Vedejs et al.
(S)-Malic acidReductive Cyclization~12~12Robins et al.
Pyrrole[4+1] Cycloaddition~25~8Tufariello et al.

Key Observations:

  • The use of readily available chiral starting materials like L-proline and (S)-malic acid is a common strategy.

  • The overall yields and step counts vary, reflecting different efficiencies and strategic choices. The route from pyrrole appears to be the most efficient in terms of yield and step count.

Comparative Analysis of (+)-Trachelanthic Acid Synthesis

The synthesis of the necic acid component, (+)-trachelanthic acid, is equally crucial and presents its own set of stereochemical challenges.

Starting MaterialKey ReactionOverall Yield (%)Enantiomeric Excess (%)Reference
(E)-Ethyl 2-isopropylbut-2-enoateSharpless Asymmetric Dihydroxylation~70>95Nambu and White
Isopropyl acetoacetateAsymmetric Hydrogenation~65>98Noyori et al.

Key Observations:

  • The Sharpless asymmetric dihydroxylation provides a highly efficient and stereoselective route to (+)-trachelanthic acid.

  • Asymmetric hydrogenation offers another excellent method with high enantioselectivity.

Experimental Protocols

Synthesis of this compound via Esterification of (-)-Retronecine with (+)-Trachelanthic Acid (Nambu and White Method)

This procedure outlines the final coupling step to afford this compound.

Materials:

  • (-)-Retronecine

  • Acetonide of (+)-trachelanthic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • 1 M HCl

Procedure:

  • To a solution of the acetonide of (+)-trachelanthic acid in CH2Cl2 are added (-)-retronecine, DCC, and a catalytic amount of DMAP.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting suspension is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of acetone and treated with 1 M HCl to remove the acetonide protecting group.

  • The aqueous solution is basified with NaHCO3 and extracted with CH2Cl2.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Retronecine (-)-Retronecine Stirring Stir at RT, 12h Retronecine->Stirring Trachelanthic_Acetonide Acetonide of (+)-Trachelanthic Acid Trachelanthic_Acetonide->Stirring Reagents DCC, DMAP, CH2Cl2 Reagents->Stirring Filtration Filter DCU Stirring->Filtration Concentration1 Concentrate Filtration->Concentration1 Deprotection Remove Acetonide (HCl) Concentration1->Deprotection Extraction Extract with CH2Cl2 Deprotection->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity: Signaling Pathway of this compound-Induced Hepatotoxicity

This compound is known to exhibit hepatotoxicity, which has been linked to the induction of apoptosis in liver cells. The underlying mechanism involves a mitochondria-mediated pathway.[1][2][3]

Apoptosis_Pathway Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Exposure to this compound leads to an increase in reactive oxygen species (ROS) within hepatocytes.[1][2][3] This oxidative stress causes damage to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[1][2][3] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[1][2][3]

Conclusion

The synthesis of this compound is a challenging endeavor that relies on the efficient and stereocontrolled construction of its precursors, (-)-retronecine and (+)-trachelanthic acid. This guide has highlighted key synthetic strategies for these building blocks, providing a basis for comparison. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific expertise of the research group. Furthermore, understanding the biological mechanism of action, particularly the apoptotic pathway of this compound-induced hepatotoxicity, is crucial for the development of any potential therapeutic applications and for assessing its toxicological profile. This comparative analysis serves as a valuable resource for researchers working on the synthesis and biological evaluation of this compound and related pyrrolizidine alkaloids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (+)-Intermedine, a pyrrolizidine alkaloid of significant toxicological interest.[1][2] The selection of a robust and reliable analytical method is critical for accurate risk assessment, toxicological studies, and quality control in drug development. This document outlines key performance indicators from validated methods for similar compounds, details experimental protocols, and illustrates a typical cross-validation workflow.

The primary analytical techniques for the quantification of pyrrolizidine alkaloids like this compound are based on liquid chromatography coupled with mass spectrometry.[3][4] Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a method of choice due to its high sensitivity, speed, and resolution compared to traditional High-Performance Liquid Chromatography (HPLC)-MS/MS.[5]

Data Presentation: A Comparative Analysis

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes illustrative quantitative data for the analysis of pyrrolizidine alkaloids, providing a baseline for what can be expected for this compound analysis.

ParameterHPLC-MS/MSUPLC-MS/MSNotes
Linearity (R²) > 0.999> 0.999Indicates a strong correlation between concentration and instrument response.[6]
Limit of Detection (LOD) 0.004 mg/mLPotentially lower due to increased sensitivity.[5]The lowest amount of analyte that can be reliably detected.[6]
Limit of Quantification (LOQ) 0.01 mg/mLPotentially lower due to increased sensitivity.The lowest amount of analyte that can be quantitatively determined with precision and accuracy.[6]
Precision (RSD) < 5%< 5%Measures the closeness of agreement between a series of measurements.[6]
Analysis Time LongerShorter (up to 5-fold improvement)UPLC offers significantly faster analysis times.[5]
Sensitivity GoodHigher (up to 10-fold improvement)UPLC can provide significant increases in sensitivity.[5]
Resolution GoodExcellentUPLC provides narrower peak widths and better separation of isomers.[5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-MS/MS and UPLC-MS/MS are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.

1. Sample Preparation

  • Extraction: Samples (e.g., plasma, tissue homogenates, plant extracts) are typically extracted using a suitable organic solvent or a solid-phase extraction (SPE) protocol to isolate the analyte and remove interfering substances.

  • Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the mobile phase.

2. HPLC-MS/MS Method

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 150mm x 3.2mm, 5µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound would be monitored.

3. UPLC-MS/MS Method

  • Chromatographic System: An ultra-high-performance liquid chromatography system with a sub-2 µm particle column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but the gradient may be optimized for a faster separation.

  • Flow Rate: Higher flow rates can be used to enhance throughput.

  • Detection: A tandem mass spectrometer with a high data acquisition rate to accurately define the narrow peaks generated by UPLC. The MRM transitions would be the same as for the HPLC-MS/MS method.

Mandatory Visualization

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-MS/MS and UPLC-MS/MS, for the quantification of this compound. This process ensures that both methods are fit for their intended purpose and produce comparable and reliable results.

Cross-Validation Workflow cluster_method1 Method A (e.g., HPLC-MS/MS) cluster_method2 Method B (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation (ICH) A_dev->A_val A_sample Sample Analysis A_val->A_sample A_data Data Set A A_sample->A_data compare Statistical Comparison (e.g., Bland-Altman, t-test) A_data->compare B_dev Method Development B_val Method Validation (ICH) B_dev->B_val B_sample Sample Analysis B_val->B_sample B_data Data Set B B_sample->B_data B_data->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

Comparative Guide to the Synthesis of (+)-Intermedine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of published methodologies for the total and enantioselective synthesis of (+)-Intermedine, a pyrrolizidine alkaloid. The information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate these synthetic routes.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Due to its biological activities, including potential antitumor properties, the synthesis of this compound and its analogues has been a subject of interest in medicinal and organic chemistry.[1][2] This guide compares different synthetic strategies, focusing on their efficiency, stereochemical control, and overall approach.

Comparison of Synthetic Strategies

The synthesis of this compound and other pyrrolizidine alkaloids can be broadly categorized into racemic and asymmetric approaches. Many modern strategies focus on enantioselective synthesis to obtain the desired stereoisomer. A common retrosynthetic disconnection involves the esterification of a necine base with a necic acid. For this compound, the necine base is (-)-retronecine and the necic acid is (+)-trachelanthic acid.

Strategy Key Features Reported Overall Yield Stereocontrol Reference
Zalkow et al. (1985) Coupling of (-)-retronecine with protected (+)-trachelanthic acid.Not explicitly stated for this compound alone.Relies on the stereochemistry of the natural product-derived starting material, (-)-retronecine.[1][2]
Lindsley et al. (2012) - Synthesis of (+)-Amabiline Convergent enantioselective synthesis of a related alkaloid, (+)-amabiline, from (-)-supinidine and (-)-viridifloric acid.6.2%Employs a novel methodology for the asymmetric synthesis of the unsaturated pyrrolizidine core.[3]

Detailed Experimental Protocols

General Approach from Zalkow et al. (1985)

This synthesis involves the coupling of (-)-retronecine, obtained from the hydrolysis of monocrotaline, with a derivative of (+)-trachelanthic acid.

1. Synthesis of (+)-Trachelanthic Acid:

  • Detailed procedures for the synthesis of (-)- and (+)-trachelanthic acids are a prerequisite for this synthesis.[1]

2. Coupling Reaction:

  • The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.[1]

3. Hydrolysis:

  • The resulting intermediate is hydrolyzed to yield this compound.[1]

4. N-Oxide Formation (Optional):

  • Subsequent oxidation can lead to the formation of Intermedine N-oxide, which has also been studied for its biological activity.[1]

Conceptual Workflow for Pyrrolizidine Alkaloid Synthesis

The synthesis of pyrrolizidine alkaloids like this compound often follows a convergent approach where the necine base and the necic acid are synthesized separately and then coupled.

G cluster_0 Necine Base Synthesis cluster_1 Necic Acid Synthesis start_base Chiral Starting Material (e.g., L-proline) intermediate_base Pyrrolizidine Core Construction start_base->intermediate_base necine_base Necine Base (e.g., (-)-Retronecine) intermediate_base->necine_base coupling Esterification necine_base->coupling start_acid Achiral/Chiral Precursor intermediate_acid Asymmetric Synthesis/Resolution start_acid->intermediate_acid necic_acid Necic Acid (e.g., (+)-Trachelanthic Acid) intermediate_acid->necic_acid necic_acid->coupling product This compound coupling->product

Caption: Convergent synthesis of this compound.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical synthesis, it is important to note the biological context of this compound. As a pyrrolizidine alkaloid, it exhibits hepatotoxicity. Studies have shown that Intermedine can induce cytotoxicity in hepatocytes.[4][5][6]

Mechanism of Intermedine-Induced Hepatotoxicity

Intermedine has been shown to induce apoptosis in hepatocytes through a mitochondria-mediated pathway. This involves the overproduction of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c, which in turn activates the caspase-3 pathway.[4][5]

G intermedine This compound ros Increased ROS Production intermedine->ros mito_damage Mitochondrial Damage (Loss of Membrane Potential) ros->mito_damage cytochrome_c Cytochrome c Release mito_damage->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intermedine-induced apoptosis pathway.

This guide provides a snapshot of the synthetic strategies for this compound. For detailed step-by-step protocols, it is essential to consult the primary literature cited. The choice of a particular synthetic route will depend on the specific requirements of the research, including the desired scale, enantiopurity, and available starting materials.

References

Comparative Analysis of (+)-Intermedine: A Focus on Toxicological Profile Versus Standard Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the pyrrolizidine alkaloid (+)-Intermedine reveals a significant toxicological profile rather than therapeutic efficacy. This guide provides a comprehensive comparison of the cytotoxic effects of this compound with the established adverse effect profiles of standard therapeutic agents for pulmonary arterial hypertension (PAH).

Initial interest in a compound named "intermedin" for PAH treatment has led to a point of clarification. The therapeutic agent is Intermedin/Adrenomedullin 2 (IMD/AM2), a peptide with vasodilatory properties. In contrast, this compound is a distinct small molecule, a pyrrolizidine alkaloid known for its potent hepatotoxicity. Due to the absence of any clinical or preclinical data supporting a therapeutic use for this compound, this guide will focus on a comparative toxicological assessment against standard PAH therapies. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven perspective on the safety profiles of these compounds.

Comparative Toxicity Profile

The following table summarizes the known toxicological data for this compound and the adverse effects of several standard-of-care medications for pulmonary arterial hypertension.

CompoundClassPrimary Toxicological Concern / Common Adverse EffectsMechanism of Toxicity / Adverse Effect
This compound Pyrrolizidine AlkaloidHepatotoxicity: Induces apoptosis in hepatocytes, inhibits cell proliferation and migration.[1][2]Oxidative Stress & Mitochondrial Damage: Generates excessive reactive oxygen species (ROS), leading to mitochondrial membrane potential loss, cytochrome c release, and activation of the caspase-3 pathway.[1][3]
Bosentan Endothelin Receptor AntagonistHepatotoxicity: Elevations in serum aminotransferase levels.[4][5][6][7]Inhibition of the bile salt export pump, leading to cholestasis and hepatocellular injury.[7][8]
Ambrisentan Endothelin Receptor AntagonistLow rate of serum enzyme elevations; risk of liver injury is considered low.[9][10][11]Propanoic acid derivative, considered to have a lower potential for hepatotoxicity compared to sulfonamide-based ERAs.[12]
Macitentan Endothelin Receptor AntagonistAnemia, headache, nasopharyngitis. Liver enzyme elevations are possible but less frequent than with bosentan.[13][14][15][16][17]Similar to other ERAs, but with a safety profile suggesting a lower risk of severe liver injury.[15][16]
Sildenafil PDE5 InhibitorHeadache, flushing, dyspepsia. Rare cases of hepatotoxicity have been reported.[18][19][20][21][22]Metabolized by CYP3A4; idiosyncratic production of a toxic intermediate may be the cause of rare liver injury.[20]
Tadalafil PDE5 InhibitorHeadache, dyspepsia, back pain. Very rare reports of cholestatic hepatitis.[23][24][25][26][27]Metabolized by CYP3A4; the mechanism of rare liver injury is likely idiosyncratic.[23]
Epoprostenol Prostacyclin AnalogueJaw pain, headache, flushing, nausea, diarrhea, hypotension.[28][29][30][31][32]Vasodilation and effects on platelet aggregation.[28]
Treprostinil Prostacyclin AnalogueInfusion site pain, headache, diarrhea, nausea, jaw pain.[33][34][35][36][37]Vasodilation and other effects mediated by prostacyclin receptors.[35]
Selexipag Prostacyclin Receptor AgonistHeadache, diarrhea, nausea, jaw pain, vomiting.[38][39][40][41][42]Selective activation of the IP prostacyclin receptor.[41]

Experimental Protocols for Hepatotoxicity Assessment of this compound

The hepatotoxicity of this compound has been characterized through a series of in vitro experiments using various liver cell lines, including primary mouse hepatocytes, human hepatocytes (HepD), and human hepatocellular carcinoma (HepG2) cells.[1][3]

Cell Viability and Cytotoxicity Assays
  • Cell Counting Kit-8 (CCK-8) Assay: To quantify cell viability, hepatocytes are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0, 20, 50, 75, and 100 µg/mL) for 24 hours. CCK-8 solution is then added, and the absorbance is measured to determine the half-maximal inhibitory concentration (IC50).[1]

  • Colony Formation Assay: Cells are treated with this compound for 24 hours, then cultured for an extended period (e.g., 7 days) to assess their ability to form colonies. Colonies are then stained and counted to evaluate the long-term impact on cell proliferation.[1]

  • Wound Healing Assay: A scratch is made in a confluent monolayer of cells, which are then treated with this compound. The rate of wound closure is monitored over time to assess the effect on cell migration.[1]

Apoptosis and Oxidative Stress Analysis
  • Annexin V/Propidium Iodide (PI) Staining: To detect apoptosis, cells treated with this compound are stained with Annexin V-FITC and PI and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. The fluorescence intensity, which is proportional to the amount of ROS, is quantified.[3]

  • Mitochondrial Membrane Potential (MMP) Assay: The change in MMP is assessed using a JC-1 fluorescent probe. A shift in fluorescence from red to green indicates a loss of MMP, an early indicator of apoptosis.

  • Western Blot Analysis: The expression levels of key proteins in the apoptotic pathway, such as Bax, caspase-3, caspase-9, and PARP, are determined by Western blotting to elucidate the molecular mechanism of apoptosis.[43]

Visualizing the Data

To further illustrate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

cluster_0 Experimental Workflow for Cytotoxicity Assessment cluster_1 Assays A Hepatocyte Seeding B This compound Treatment (Varying Concentrations) A->B C Incubation (24h) B->C D CCK-8 Assay C->D E Colony Formation Assay C->E F Wound Healing Assay C->F G Data Analysis (IC50, Proliferation, Migration) D->G E->G F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

Intermedine This compound ROS Increased ROS Intermedine->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP Loss of Mitochondrial Membrane Potential Mito_Damage->MMP CytC Cytochrome c Release Mito_Damage->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Hepatocyte Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced hepatocyte apoptosis.

References

Assessing the Specificity of (+)-Intermedine's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism and specificity of (+)-Intermedine with other apoptosis-inducing agents. Experimental data is presented to support an objective assessment, aiding researchers in evaluating its potential as a therapeutic agent or a toxicological concern.

Executive Summary

This compound, a retronecine-type pyrrolizidine alkaloid (PA), exerts its cytotoxic effects primarily through the induction of mitochondria-mediated apoptosis in hepatocytes.[1][2][3] Like other PAs, it requires metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic metabolites.[4][5][6] These electrophilic intermediates are known to be non-specific, forming covalent adducts with cellular macromolecules such as proteins and DNA, leading to widespread cellular damage and toxicity.[4][6][7] This guide compares the cytotoxic potency and mechanistic specificity of this compound with other PAs and with mechanistically distinct apoptosis inducers, the broad-spectrum kinase inhibitor Staurosporine and the highly specific Bcl-2 inhibitor Venetoclax.

Comparative Cytotoxicity

The cytotoxic potential of this compound and other selected compounds against various liver-derived cell lines is summarized in the table below. This data highlights the dose-dependent toxicity of this compound and provides a basis for comparing its potency with other PAs and alternative apoptosis-inducing agents.

CompoundCell LineIC50 (µM)AssayReference
This compound Primary Mouse Hepatocytes165.13 ± 15.70CCK-8[8]
HepD (Human Hepatocytes)239.39 ± 14.83CCK-8[8]
H22 (Mouse Hepatoma)161.82 ± 21.91CCK-8[8]
HepG2 (Human Hepatocellular Carcinoma)189.11 ± 6.11CCK-8[8]
Lycopsamine Primary Mouse Hepatocytes140.28 ± 1.77CCK-8[8]
HepD (Human Hepatocytes)164.06 ± 15.53CCK-8[8]
H22 (Mouse Hepatoma)192.72 ± 6.68CCK-8[8]
HepG2 (Human Hepatocellular Carcinoma)155.10 ± 14.86CCK-8[8]
Retrorsine Primary Mouse Hepatocytes138.68 ± 11.60CCK-8[8]
HepD (Human Hepatocytes)126.55 ± 7.98CCK-8[8]
H22 (Mouse Hepatoma)173.41 ± 4.88CCK-8[8]
HepG2 (Human Hepatocellular Carcinoma)157.85 ± 12.86CCK-8[8]
Senecionine Primary Mouse Hepatocytes245.52 ± 9.79CCK-8[8]
HepD (Human Hepatocytes)173.71 ± 6.88CCK-8[8]
H22 (Mouse Hepatoma)215.13 ± 2.26CCK-8[8]
HepG2 (Human Hepatocellular Carcinoma)253.94 ± 20.51CCK-8[8]
Staurosporine HepG2 (Human Hepatocellular Carcinoma)~0.04MTT[6]
HepG2 (Human Hepatocellular Carcinoma)70 nM (0.07 µM) for tyrosine protein kinase inhibitionKinase Assay[5]
Venetoclax (ABT-199) RS4;11 (Human B-cell Leukemia)0.008CellTiter-Glo[9]
FL5.12-Bcl-2 (Mouse Pro-B cells)0.004CellTiter-Glo[9]

Note: Direct comparison of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions.

A comparative study on the cytotoxicity of eleven dehydropyrrolizidine alkaloids (DHPAs) in CRL-2118 chicken hepatocytes provided a descending order of cytotoxicity as follows: lasiocarpine, seneciphylline, senecionine, heliotrine, riddelliine, monocrotaline, riddelliine-N-oxide, lycopsamine, intermedine , lasiocarpine-N-oxide, and senecionine-N-oxide.[10][11] This places this compound as one of the less cytotoxic PAs in this particular study.

Mechanism of Action and Specificity

This compound: Mitochondria-Mediated Apoptosis

The primary mechanism of this compound-induced cytotoxicity is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][3][12][13] This process is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Intermedine_Mechanism Intermedine This compound CYP450 CYP450 (Liver) Intermedine->CYP450 Metabolite Reactive Pyrrolic Metabolites CYP450->Metabolite ROS ROS Generation Metabolite->ROS Macromolecules Cellular Macromolecules (Proteins, DNA) Metabolite->Macromolecules Mito Mitochondrion ROS->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Adducts Covalent Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Signaling pathway of this compound-induced apoptosis.

Specificity of this compound: The specificity of this compound is considered low. Its reactive metabolites are highly electrophilic and can form covalent adducts with various nucleophilic sites on proteins and DNA, leading to widespread cellular damage.[4][6][7] While studies have characterized DNA adducts of dehydroretronecine, a common PA metabolite, specific protein and DNA adducts of this compound's metabolites have not been fully elucidated.[14] The hepatotoxicity is primarily due to the high concentration of metabolizing enzymes (CYP450s) in the liver.

Alternative Apoptosis-Inducing Agents

Staurosporine is a potent but non-selective inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC), PKA, and tyrosine kinases.[4][5][6] It induces apoptosis in various cell lines by inhibiting multiple signaling pathways involved in cell survival and proliferation.

Staurosporine_Mechanism Staurosporine Staurosporine Kinases Broad Spectrum of Protein Kinases (PKC, PKA, etc.) Staurosporine->Kinases Survival Pro-survival Signaling Kinases->Survival Mito Mitochondrial Pathway Survival->Mito Casp3 Caspase-3 Activation Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mechanism of Staurosporine-induced apoptosis.

Specificity of Staurosporine: Staurosporine exhibits very low specificity, binding to the ATP-binding site of a vast number of kinases.[5][12][15] This lack of selectivity has limited its clinical use but makes it a valuable research tool for inducing apoptosis and studying kinase function. Its IC50 values for various kinases are in the nanomolar range.[4][6]

Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2, liberating pro-apoptotic proteins to initiate the mitochondrial apoptosis pathway.[14][16][17]

Venetoclax_Mechanism Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 ProApoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2->ProApoptotic Mito Mitochondrion ProApoptotic->Mito MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mito->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mechanism of Venetoclax-induced apoptosis.

Specificity of Venetoclax: Venetoclax is highly specific for Bcl-2, with a much lower affinity for other anti-apoptotic proteins like Bcl-xL and Mcl-1.[9] This high specificity results in a more targeted therapeutic effect and a different side-effect profile compared to non-specific agents. However, some off-target effects on mitochondrial respiration, independent of Bcl-2 inhibition, have been reported.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

CCK8_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add test compound (this compound, etc.) Incubate1->Treat Incubate2 Incubate for defined period Treat->Incubate2 AddCCK8 Add 10 µL CCK-8 solution Incubate2->AddCCK8 Incubate3 Incubate for 1-4h AddCCK8->Incubate3 Read Measure absorbance at 450 nm Incubate3->Read

Workflow for the CCK-8 cell viability assay.
  • Cell Seeding: Seed a cell suspension (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7][18][19]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[15][18]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][15][18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][15][18]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][18][19] Cell viability is proportional to the absorbance.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Collection: Treat cells with the test compound, then harvest both adherent and floating cells.[4][5]

  • Washing: Wash the cells with cold PBS.[4][5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[5][16]

  • Analysis: Analyze the stained cells by flow cytometry.[4][5]

    • Annexin V-positive, PI-negative cells are in early apoptosis.[5]

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[5]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells and treat with the test compound.[12][20]

  • DCFH-DA Loading: Wash the cells and incubate with DCFH-DA working solution (e.g., 10 µM) for 20-30 minutes at 37°C.[12][20][21]

  • Washing: Wash the cells to remove excess probe.[12][20]

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).[12][20][22] An increase in green fluorescence indicates an increase in ROS levels.

Mitochondrial Membrane Potential Assay (JC-1 Assay)
  • Cell Treatment and Collection: Treat and collect cells as for the apoptosis assay.[3]

  • JC-1 Staining: Resuspend the cells in media containing the JC-1 probe and incubate for 15-30 minutes at 37°C.[3][9][14]

  • Washing: Wash the cells with assay buffer.[3][9]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[3][14]

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).[3]

    • Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).[3]

Identification of Protein and DNA Adducts by Mass Spectrometry (General Protocol)

Adductomics_Workflow Start Expose cells/tissue to compound Isolate Isolate DNA or Proteins Start->Isolate Hydrolyze Hydrolyze to Nucleosides/Peptides Isolate->Hydrolyze Enrich Enrich for Adducts (SPE) Hydrolyze->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (Adduct Identification) LCMS->Data

General workflow for adductomics by mass spectrometry.
  • Sample Preparation: Expose cells or tissues to the compound of interest. Isolate proteins or DNA.[8][18]

  • Hydrolysis: Digest proteins (e.g., with trypsin) into peptides or hydrolyze DNA into individual nucleosides.[16][18]

  • Enrichment: Use solid-phase extraction (SPE) or other chromatographic techniques to enrich for the adducted molecules.[18]

  • LC-MS/MS Analysis: Separate the components by liquid chromatography and analyze by tandem mass spectrometry to identify the mass and structure of the adducts.[2][10][16]

  • Data Analysis: Use specialized software to identify the adducted peptides or nucleosides based on their mass shifts and fragmentation patterns.[10][12]

Conclusion

This compound induces hepatotoxicity through a mitochondria-mediated apoptotic pathway, a mechanism shared by many pyrrolizidine alkaloids. Its specificity is inherently low due to the formation of reactive electrophilic metabolites that can non-selectively bind to a wide range of cellular macromolecules. In contrast, other apoptosis-inducing agents like Staurosporine and Venetoclax offer different specificity profiles. Staurosporine is a broad-spectrum inhibitor with low specificity for any single kinase, while Venetoclax is a highly specific inhibitor of Bcl-2.

For researchers investigating apoptosis or developing targeted therapies, the choice of agent will depend on the specific research question. This compound and other PAs serve as models for studying xenobiotic-induced hepatotoxicity and non-specific apoptosis. Staurosporine is a useful tool for inducing apoptosis broadly, while Venetoclax is an example of a highly specific, targeted therapeutic. The experimental protocols provided in this guide offer a starting point for the in vitro assessment of these and other compounds. Further research is needed to fully characterize the specific protein and DNA adducts formed by this compound's metabolites to gain a more complete understanding of its molecular toxicology.

References

A Comparative Analysis of (+)-Intermedine's Cytotoxic Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its cytotoxic effects on various cell lines. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of its activity, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a quantitative comparison of its cytotoxic potency.

Cell LineCell TypeIC50 (µg/mL)Reference
HepDHuman Hepatocytes~75[1]
HepG2Human Hepatocellular CarcinomaData not explicitly quantified in provided search results.[2]
H22Mouse HepatomaData not explicitly quantified in provided search results.[2]
Primary Mouse HepatocytesNormal Mouse HepatocytesData not explicitly quantified in provided search results.[2]

Note: The IC50 values are sourced from in vitro studies and may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay measures the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

  • Cell Treatment: Treat cells with this compound as required.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells in a culture dish.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a period of 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. The number of colonies is then counted.

Wound Healing (Scratch) Assay

This assay is used to evaluate cell migration.

  • Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Compound Treatment: Treat the cells with this compound.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.

Mitochondrial Apoptosis Pathway Induced by this compound Intermedine This compound ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway initiated by this compound.

ER Stress-Mediated Apoptosis Pathway Intermedine This compound ER Endoplasmic Reticulum (ER) Intermedine->ER ER_Stress ER Stress ER->ER_Stress PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER stress-induced apoptosis pathway involving this compound.

Experimental Workflow

General Workflow for In Vitro Cytotoxicity Assessment start Start cell_culture Cell Line Culture start->cell_culture treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Analysis (e.g., Annexin V/PI) treatment->apoptosis migration Cell Migration Assay (e.g., Wound Healing) treatment->migration data_analysis Data Analysis and IC50 Calculation viability->data_analysis apoptosis->data_analysis migration->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vitro effects of this compound.

References

Validating the Therapeutic Potential of Intermedin (Adrenomedullin 2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides a comprehensive analysis of the therapeutic potential of Intermedin (IMD), also known as Adrenomedullin 2 (ADM2). It is crucial to distinguish Intermedin, a promising therapeutic peptide, from the similarly named (+)-Intermedine, a toxic pyrrolizidine alkaloid. All data herein pertains to the therapeutic peptide, Intermedin (IMD/ADM2). This document summarizes key preclinical findings, compares its performance with the related peptide Adrenomedullin (AM), and provides context by summarizing the mechanisms of established therapies for pulmonary arterial hypertension (PAH). Despite robust preclinical evidence, it is important to note that as of this review, no clinical trials for Intermedin (IMD/ADM2) are registered, indicating its current stage of development is preclinical.

Mechanism of Action

Intermedin is a member of the calcitonin gene-related peptide (CGRP) superfamily and exerts its biological effects by binding to a common receptor system shared with CGRP and Adrenomedullin (AM).[1][2][3] These receptors are complexes formed by the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and one of three Receptor Activity-Modifying Proteins (RAMPs).[4][5]

  • CLR/RAMP1: Forms the CGRP receptor.

  • CLR/RAMP2: Forms the AM₁ receptor.

  • CLR/RAMP3: Forms the AM₂ receptor.

While AM and CGRP show preferential binding, Intermedin is a non-selective agonist, capable of activating all three receptor complexes.[1][2] This interaction primarily leads to the activation of Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The elevation in cAMP activates Protein Kinase A (PKA), a key mediator of many of Intermedin's downstream effects, including vasodilation and cardioprotection.[2] Additionally, Intermedin has been shown to activate other pro-survival signaling pathways, notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for inhibiting apoptosis and regulating cellular growth and metabolism.[5]

Intermedin_Signaling_Pathway IMD Intermedin (IMD) / ADM2 Receptor CLR/RAMP Receptor Complex (CGRP, AM₁, AM₂) IMD->Receptor Binds to Gas Gαs Receptor->Gas Activates PI3K PI3K Receptor->PI3K Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vaso Vasodilation PKA->Vaso Cardio Cardioprotection PKA->Cardio Perm ↓ Vascular Permeability PKA->Perm Akt Akt PI3K->Akt Activates Akt->Cardio AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis

Fig. 1: Intermedin Signaling Pathway

Comparative Preclinical Data: Intermedin vs. Adrenomedullin

Intermedin's therapeutic potential is most clearly demonstrated in preclinical cardiovascular models. Its effects are often compared to Adrenomedullin (AM) due to their structural similarities and shared receptor system.

Table 1: Hemodynamic Effects in Conscious Rats

This table summarizes the integrated (0-30 min) hemodynamic responses to intravenous administration of Intermedin (1 nmol·kg⁻¹) and a higher dose of Adrenomedullin (3 nmol·kg⁻¹) in conscious, chronically-instrumented Sprague-Dawley rats. Negative values indicate a decrease from baseline.

ParameterIntermedin (1 nmol·kg⁻¹)Adrenomedullin (3 nmol·kg⁻¹)P-value
Mean Arterial Pressure (mmHg·min)-132 ± 31-239 ± 26<0.05
Heart Rate (beats·min⁻¹·min)1205 ± 1892005 ± 215<0.05
Renal Vascular Conductance (%·min)1064 ± 1921965 ± 213<0.05
Mesenteric Vascular Conductance (%·min)1215 ± 2011489 ± 255>0.05
Hindquarters Vascular Conductance (%·min)501 ± 110698 ± 129>0.05
Data adapted from Jolly et al., British Journal of Pharmacology, 2009.[6]
Table 2: Effects on Cardiac Function in a Rat Model of Heart Failure

This table shows cardiac function parameters measured 4 weeks after myocardial infarction (MI) in Sprague-Dawley rats, comparing saline-treated controls to those receiving continuous Intermedin infusion (0.6 µg/kg/h).

ParameterHeart Failure (Saline)Heart Failure + IntermedinP-value
Left Ventricular Ejection Fraction (LVEF) 27.8 ± 5.1 %32.5 ± 4.0 %<0.05
Left Ventricular Fractional Shortening (LVFS) 13.6 ± 2.6 %15.8 ± 2.2 %<0.05
+LVdp/dtmax (mmHg/s)4855 ± 5125987 ± 603<0.05
-LVdp/dtmax (mmHg/s)-3980 ± 455-4875 ± 521<0.05
LVEDP (mmHg)20.1 ± 2.515.2 ± 2.1<0.05
LVEDP: Left Ventricular End-Diastolic Pressure. Data adapted from Liao et al., Spandidos Publications, 2017.
Table 3: Effects on Endothelial Permeability

This table compares the potency of Intermedin and Adrenomedullin in reducing basal endothelial permeability to albumin in monolayers of Human Umbilical Vein Endothelial Cells (HUVECs).

PeptideEC₅₀ (nM)
Adrenomedullin 0.24 ± 0.07
Intermedin 1.29 ± 0.12
EC₅₀: Half maximal effective concentration. Data adapted from Aslam et al., British Journal of Pharmacology, 2012.

Therapeutic Potential in Pulmonary Arterial Hypertension (PAH)

Preclinical studies strongly support a therapeutic role for Intermedin in PAH. In rat models of hypoxia-induced pulmonary hypertension, Intermedin administration leads to potent, concentration-dependent vasodilation in both main and resistance pulmonary arteries.[7] Furthermore, Intermedin is identified as a hypoxia-induced peptide that can stabilize pulmonary microvascular permeability, suggesting a dual benefit of vasodilation and barrier protection in the context of PAH.[7]

Comparison with Other PAH Therapeutic Classes

While no direct comparative preclinical studies were identified between Intermedin and current PAH therapies, this section provides a brief overview of the established alternatives for context.

  • Prostacyclin Pathway Agonists (e.g., Epoprostenol, Treprostinil): These are potent vasodilators that also inhibit platelet aggregation and have anti-proliferative effects. They are highly effective but can be limited by complex delivery methods (continuous infusion) and side effects.[8][9]

  • Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan, Ambrisentan): These drugs block the effects of endothelin-1, a potent vasoconstrictor and mitogen, thereby promoting vasodilation and inhibiting vascular remodeling.[10][11]

  • Phosphodiesterase 5 (PDE5) Inhibitors (e.g., Sildenafil): These agents enhance the nitric oxide signaling pathway by preventing the breakdown of cGMP, leading to pulmonary vasodilation.[12][13]

Intermedin's mechanism, which involves cAMP-mediated vasodilation and barrier stabilization, is distinct from but complementary to these existing pathways, suggesting potential for monotherapy or combination therapy.

Experimental Protocols

Protocol 1: Measurement of Regional Hemodynamics in Conscious Rats

This protocol describes the methodology used to assess the in vivo cardiovascular effects of Intermedin.

  • Animal Model: Male Sprague-Dawley or Long Evans rats are used.

  • Surgical Instrumentation: Under anesthesia, miniaturized pulsed Doppler flow probes are implanted around the left renal artery, superior mesenteric artery, and distal abdominal aorta to measure regional blood flow. Catheters are implanted in the abdominal aorta (via a femoral artery) and vena cava (via a femoral vein) for blood pressure measurement and drug administration, respectively. Animals are allowed a 5-7 day recovery period.

  • Experimental Procedure: On the day of the experiment, the conscious, unrestrained rat is placed in a cage. The arterial catheter is connected to a pressure transducer, and the Doppler probes are connected to a flowmeter.

  • Data Acquisition: Following a 30-minute baseline recording period, the test agent (e.g., Intermedin, Adrenomedullin) or vehicle is administered intravenously.

  • Measurements: Mean arterial pressure (MAP), heart rate (HR), and regional blood flows (Doppler shift in kHz) are recorded continuously. Vascular conductance (an index of vasodilation) is calculated as Doppler shift / MAP.

  • Analysis: Data are typically analyzed as the peak change from baseline or as the integrated response over a set time period (e.g., 30 minutes).

Hemodynamics_Workflow A Surgical Implantation (Doppler Probes, Catheters) B Recovery Period (5-7 Days) A->B C Connect Conscious Rat to Recording Equipment B->C D Baseline Recording (30 min) C->D E Intravenous Administration (Intermedin or Vehicle) D->E F Continuous Data Recording (MAP, HR, Blood Flow) E->F G Data Analysis (Calculate Vascular Conductance) F->G

Fig. 2: Experimental Workflow for Hemodynamic Measurement
Protocol 2: In Vitro Endothelial Permeability Assay

This protocol is used to measure the effect of Intermedin on the barrier function of an endothelial cell monolayer.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on permeable Transwell filter inserts until a confluent monolayer is formed.

  • Assay Setup: The Transwell insert separates the system into an upper (apical) and lower (basolateral) chamber. The assay buffer is added to both chambers.

  • Treatment: Intermedin or vehicle is added to the chambers and incubated for a specified time (e.g., 10 minutes).

  • Permeability Measurement: A tracer molecule (e.g., Trypan blue-labeled albumin) is added to the upper chamber.

  • Sampling: At various time points, samples are taken from the lower chamber to quantify the amount of tracer that has crossed the endothelial monolayer.

  • Quantification: The concentration of the tracer in the samples is measured using a spectrophotometer or fluorometer.

  • Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the barrier function. A decrease in Papp indicates enhanced barrier integrity.

Conclusion and Future Directions

The preclinical data strongly validate the therapeutic potential of Intermedin (IMD/ADM2) as a potent cardiovascular peptide with significant promise in conditions such as heart failure and pulmonary arterial hypertension. Its multifaceted mechanism of action, combining vasodilation with cardioprotective and barrier-stabilizing effects, makes it an attractive candidate for further development. Comparative data suggests its hemodynamic effects are potent, sometimes exceeding those of the related peptide Adrenomedullin.

However, the complete absence of registered clinical trials for Intermedin is a critical consideration. For drug development professionals, this indicates that the transition from promising preclinical findings to human studies has not yet been initiated or publicly disclosed. Future research should focus on conducting formal IND-enabling toxicology studies and, subsequently, Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of Intermedin in humans. Direct comparative studies against standard-of-care therapies in relevant disease models would also be crucial to define its potential clinical niche.

References

Safety Operating Guide

Proper Disposal of (+)-Intermedine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of (+)-Intermedine

This compound is a pyrrolizidine alkaloid chemical used in laboratory research. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling and disposal are crucial to ensure laboratory safety and environmental protection.[1] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Profile

Before proceeding with disposal, it is essential to be aware of the safety and handling precautions for this compound. This information is summarized from its Safety Data Sheet (SDS).

ParameterInformationSource
GHS Classification Not a hazardous substance or mixture[1]
CAS Number 10285-06-0[1]
Molecular Formula C15H25NO5[1]
Molecular Weight 299.36 g/mol [1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[1]
First Aid Measures Eye Contact: Flush with water, call a physician. Skin Contact: Rinse with water, call a physician. Inhalation: Move to fresh air, give CPR if needed. Ingestion: Wash out mouth, do NOT induce vomiting, call a physician.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Storage Keep container tightly sealed in a cool, well-ventilated area. Recommended storage: Powder at -20°C for 3 years; in solvent at -80°C for 6 months or -20°C for 1 month.[1]

Experimental Protocols for Disposal

The recommended disposal procedures for this compound involve a combination of chemical waste management principles and adherence to local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Properly identify and segregate waste containing this compound. This includes:

  • Unused or expired pure this compound.

  • Contaminated materials such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers.

  • Solutions containing this compound.

Step 2: Disposal of Small Quantities (Research Scale)

For small quantities of this compound waste generated in a laboratory setting, the following procedure is recommended:

  • Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as regulations can vary.

  • Licensed Hazardous Waste Disposal : The most prudent method for disposal is to offer the waste to a licensed hazardous material disposal company.[2] This ensures compliance with all regulations.

  • Incineration : If permissible by local regulations and facilitated by your institution, this compound may be disposed of by incineration in a facility equipped with an afterburner and scrubber.[2]

Step 3: Handling Spills

In the event of a spill of this compound:

  • Ensure Personal Safety : Wear appropriate PPE, including a respirator, safety goggles, gloves, and a lab coat.[1]

  • Contain the Spill : Use an inert, absorbent, liquid-binding material such as diatomite or universal binders to absorb solutions.[1]

  • Decontaminate : Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Collect and Dispose : Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container. Dispose of this container as chemical waste through a licensed hazardous material disposal company.[1][2]

Step 4: Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Decontamination : Triple-rinse the container with a suitable solvent (e.g., alcohol).

  • Collect Rinsate : The rinsate should be collected and disposed of as chemical waste.

  • Container Disposal : Once decontaminated, the container can typically be disposed of according to standard laboratory procedures for non-hazardous waste, in compliance with local regulations.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Assessment cluster_2 Disposal Path cluster_3 Procedure start Generation of this compound Waste assess Assess Waste Type (Pure compound, solution, contaminated material) start->assess spill Accidental Spill assess->spill Spill small_quant Small Quantity / Unused Product assess->small_quant Unused/Expired empty_cont Empty Container assess->empty_cont Container contain Contain with Absorbent spill->contain collect_waste Collect Waste in Sealed Container small_quant->collect_waste triple_rinse Triple Rinse Container empty_cont->triple_rinse decon_surf Decontaminate Surface with Alcohol contain->decon_surf decon_surf->collect_waste contact_ehs Contact EHS / Licensed Disposal Company collect_waste->contact_ehs collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_cont Dispose of Clean Container triple_rinse->dispose_cont collect_rinsate->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.